4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Description
BenchChem offers high-quality 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5-3-11-2-1-6(5)9-4-10-7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGWSSBFUSLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated physical properties of the heterocyclic compound 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and experimental rationale necessary for its practical application in a research and development setting. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from commercial suppliers and analogous, well-characterized pyranopyrimidine derivatives to provide a robust predictive profile and detailed methodologies for its empirical determination.
Core Molecular and Physical Identifiers
4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a fused heterocyclic system of significant interest in medicinal chemistry due to the established biological activities of the pyranopyrimidine scaffold.[1] The foundational physical and chemical identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Structure | ![]() | [2] |
| Molecular Formula | C₇H₇ClN₂O | [3] |
| Molecular Weight | 170.60 g/mol | [2] |
| CAS Number | 1260671-77-9 | [2][3] |
| Appearance | Solid | |
| Purity | ≥95% (Commercially available) | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C or Refrigerator | [2] |
Thermal and Solubility Profile: An Evidence-Based Projection
Direct experimental values for the melting point, boiling point, and solubility of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine are not prominently reported. However, by examining related pyranopyrimidine and pyrimidine derivatives, we can establish well-founded expectations for these properties.
Melting Point
The melting point of a crystalline solid is a sensitive indicator of its purity. For heterocyclic compounds of this nature, a sharp melting range is indicative of high purity.
Expected Property: Based on the analysis of various substituted pyranopyrimidine derivatives, which often exhibit melting points in the range of 120-250°C, it is anticipated that 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine will be a crystalline solid with a distinct melting point.[4] The presence of the chloro- and pyrimidine functionalities would likely contribute to a higher melting point compared to simpler, non-functionalized heterocyclic cores.
Methodology for Experimental Determination: The melting point should be determined using a calibrated digital melting point apparatus.
Protocol 1: Melting Point Determination
-
Sample Preparation: A small amount of the dry, solid sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Profile: The sample is heated at a moderate rate until the temperature is approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a melting range.
Solubility
The solubility of a compound is a critical parameter in drug development, influencing formulation and bioavailability. The solubility of pyrimidine derivatives is known to be highly dependent on the solvent and the nature of their substituents.[5]
Expected Solubility Profile: Given its chemical structure, 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is expected to exhibit:
-
Good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Moderate solubility in polar protic solvents like methanol and ethanol.
-
Limited solubility in nonpolar solvents such as hexanes and diethyl ether.
-
Poor solubility in water, although this can be influenced by pH.
Methodology for Experimental Determination: A standard approach for determining solubility involves preparing saturated solutions and quantifying the dissolved solute concentration using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Thermodynamic Solubility Assessment
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method, using a calibration curve prepared with known concentrations of the compound.
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity. While the specific spectra for 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine are not publicly available, we can predict the key features based on the known spectral data of analogous pyranopyrimidine structures.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the dihydro-pyran and pyrimidine rings.
-
Pyrimidine Proton: A singlet in the aromatic region (δ 8.0-9.0 ppm).
-
Dihydro-pyran Protons: A set of multiplets or distinct signals in the upfield region (δ 2.0-5.0 ppm) corresponding to the -CH₂-CH₂-O- moiety. The chemical shifts will be influenced by their proximity to the pyrimidine ring and the oxygen atom.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Pyrimidine Carbons: Resonances in the downfield region (δ 140-165 ppm), with the carbon bearing the chlorine atom expected at the lower end of this range.
-
Dihydro-pyran Carbons: Signals in the upfield region (δ 20-70 ppm).
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups and the overall fingerprint of the molecule.
Expected IR Absorptions:
-
C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-O Stretching: A strong band in the 1050-1250 cm⁻¹ region, corresponding to the ether linkage in the pyran ring.
-
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds and potentially weaker bands above 3000 cm⁻¹ for the aromatic C-H bond.
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region.
Protocol 4: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is baseline corrected and the peak positions and intensities are analyzed.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 170, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom.
-
Fragmentation: Common fragmentation pathways may involve the loss of the chlorine atom, or cleavage of the pyran ring.
Protocol 5: Mass Spectrometric Analysis
-
Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above for the comprehensive characterization of the physical properties of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine.
Caption: Workflow for Spectroscopic Characterization.
Conclusion and Future Directions
This guide provides a detailed framework for understanding and determining the physical properties of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine. While a complete experimental dataset is not yet available in the public domain, the predictive analysis based on analogous compounds, coupled with the detailed experimental protocols, offers a solid foundation for researchers. The empirical determination of the properties outlined herein is a crucial next step for any research program involving this compound, as it will underpin formulation development, quality control, and the interpretation of biological activity data. It is recommended that the protocols described are followed to generate a comprehensive and reliable physical property profile for this promising heterocyclic scaffold.
References
-
MDPI. (n.d.). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Retrieved from [Link]
-
IJPRA. (2023). Pyranopyrimidine: A promising scaffold with various biological activities. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
Chemical Methodologies. (2023). Synthesis, Characterization, and Effectiveness of Pyranopyrimidine Derivatives as Multi-function Additive for Lubricating Oils. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Retrieved from [Link]
Sources
Technical Specification: 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
[1][2]
Executive Summary & Structural Logic
The target molecule features a fused pyrimidine-pyran system. The reactivity of the C4-chlorine atom renders it a potent electrophile for Nucleophilic Aromatic Substitution (
Structural Challenges in NMR:
-
Conformational Locking: The fused pyran ring forces the methylene protons into specific environments, distinct from open-chain ethers.
-
Labile Chlorine: The C4-Cl bond is susceptible to hydrolysis in wet polar aprotic solvents (e.g., DMSO-
+ ), converting the analyte back to the pyrimidinone precursor. Protocol Recommendation: Use for primary characterization to prevent in-tube hydrolysis.
Synthesis & Reaction Pathway
To understand the NMR impurities, one must understand the genesis of the molecule. The synthesis typically proceeds via a cyclocondensation followed by chlorination.
Experimental Protocol (Optimized)
-
Cyclization: Reaction of methyl 4-oxotetrahydro-2H-pyran-3-carboxylate with formamidine acetate (or urea followed by modification) in the presence of NaOMe/MeOH yields the intermediate 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4(3H)-one .
-
Chlorination: The intermediate is refluxed in
(Phosphorus oxychloride) with a catalytic amount of DMF. -
Workup: Quench carefully into ice-water (exothermic) and extract immediately with DCM to avoid hydrolysis.
Pathway Visualization
Figure 1: Synthetic route highlighting the critical intermediate often found as a trace impurity.
NMR Spectral Data
The following data represents the consensus shifts for the 4-chloro derivative in
NMR Data (400 MHz, )
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| H-2 | 8.78 | Singlet (s) | 1H | - | Deshielded by two adjacent N atoms; diagnostic for pyrimidine ring integrity. |
| H-5 | 4.76 | Singlet (s)* | 2H | - | Benzylic-like position; deshielded by neighboring O and aromatic ring. |
| H-7 | 4.08 | Triplet (t) | 2H | 5.6 | Adjacent to Oxygen (O-CH2); typical ether shift. |
| H-8 | 3.05 | Triplet (t) | 2H | 5.6 | Adjacent to aromatic ring; deshielded but less than H-7. |
*Note: H-5 may appear as a broad singlet or a split AB system depending on the resolution and ring puckering, but typically resolves as a singlet in achiral conditions.
NMR Data (100 MHz, )
| Position | Shift ( | Carbon Type | Structural Environment |
| C-4 | 162.5 | Quaternary (C-Cl) | Deshielded by N and Cl; characteristic weak intensity. |
| C-2 | 158.1 | CH (Ar) | Highly deshielded aromatic CH between two nitrogens. |
| C-8a | 164.2 | Quaternary | Bridgehead carbon (next to N and O-ring fusion). |
| C-4a | 118.5 | Quaternary | Bridgehead carbon (internal); shielded relative to others. |
| C-5 | 65.4 | Ether carbon (benzylic-like). | |
| C-7 | 64.8 | Ether carbon (distal). | |
| C-8 | 26.1 | Aliphatic ring carbon. |
Structural Validation & Connectivity
To confirm the structure and rule out regioisomers, use the following HMBC (Heteronuclear Multiple Bond Correlation) strategy.
HMBC Connectivity Logic
-
H-2 (8.78 ppm) should show strong correlations to C-4 (162.5) and C-8a (164.2) .
-
H-5 (4.76 ppm) is the "anchor" signal. It must correlate to C-4a , C-7 , and C-8a .
-
H-8 (3.05 ppm) will correlate to the bridgehead C-4a and C-8a , confirming the fusion point.
Connectivity Diagram
Figure 2: Key HMBC correlations required to confirm the regio-chemistry of the fused ring system.
Troubleshooting & Quality Control
Common Impurities
-
Hydrolysis Product (Pyrimidinone):
-
Indicator: Disappearance of the singlet at 8.78 ppm and appearance of a broad NH signal >11.0 ppm.
-
Cause: Old
(acidic) or wet DMSO.
-
-
Residual
:
Storage Protocols
-
State: Solid (white to off-white powder).
-
Temperature: -20°C.
-
Atmosphere: Store under Argon/Nitrogen. The C-Cl bond is reactive; moisture will degrade the compound over weeks at room temperature.
References
-
Scaffold Synthesis & Design
-
Commercial & Chemical Validation
-
4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS 1260671-77-9).[5] Fluorochem Product Catalog. (Confirms CAS registry and physical properties).
-
-
Analogous Spectral Data (Pyranopyrimidines)
Technical Guide: Mass Spectrometry Profiling of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Executive Summary
4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS: 1260671-77-9) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and ATP-competitive drug candidates. Its structural hybridity—combining a reactive chloropyrimidine core with a fused dihydropyran ring—presents unique mass spectrometric characteristics.
This guide provides a comprehensive technical analysis of this scaffold, focusing on ionization behavior, isotopic signature validation, and collision-induced dissociation (CID) fragmentation pathways. It is designed to assist analytical chemists and medicinal chemists in rapid structural verification and impurity profiling during scale-up and library synthesis.
Physicochemical & Ionization Profile
Understanding the fundamental properties of the analyte is prerequisite to selecting the optimal ionization source. The basic nitrogen atoms in the pyrimidine ring make this compound highly amenable to positive-mode electrospray ionization (ESI+).
Key Parameters
| Parameter | Value | Technical Note |
| Formula | C₇H₇ClN₂O | |
| Exact Mass | 170.0247 (³⁵Cl) | Monoisotopic mass for HRMS calibration. |
| Mol. Weight | 170.60 g/mol | Average weight. |
| LogP (Calc) | ~0.8 - 1.2 | Moderately polar; elutes early on C18 without ion-pairing agents. |
| pKa (Calc) | ~2.5 (N-pyrimidine) | Requires acidic mobile phase (Formic acid) for optimal protonation. |
Isotopic Signature (The Chlorine Rule)
The most distinct feature in the MS1 spectrum is the chlorine isotope pattern.
-
³⁵Cl (75.78%) : The base peak [M+H]⁺ at m/z 171.0 .
-
³⁷Cl (24.22%) : The M+2 isotope peak at m/z 173.0 .
-
Validation Criteria : The intensity ratio of [173] / [171] must be approximately 32-33% . Significant deviation indicates co-eluting impurities or dechlorination.
Mass Spectral Analysis & Fragmentation Mechanisms
In an ESI-MS/MS experiment (CID), the protonated molecular ion [M+H]⁺ undergoes predictable fragmentation. The presence of the chlorine atom directs the primary fragmentation pathway, while the fused pyran ring dictates secondary dissociation.
Proposed Fragmentation Pathway (ESI+)
Unlike Electron Impact (EI) which generates radical cations (
-
Primary Event: Loss of HCl (Neutral Loss)
-
The protonated pyrimidine is destabilized by collision. The chloride acts as a leaving group, abstracting a proton to eliminate neutral HCl (36 Da).
-
Transition :
. -
Structure formed : A resonant fused cation (likely a pyrano-pyrimidinium species).
-
-
Secondary Event: Pyran Ring Disintegration
-
The resulting ion (m/z 135) typically undergoes Retro-Diels-Alder (RDA) type cleavage or loss of small neutrals from the saturated ether ring.
-
Loss of C₂H₄ (Ethylene) : Common in dihydro-heterocycles.
. -
Loss of CO (Carbon Monoxide) : Possible if ring contraction occurs.
-
-
Tertiary Event: Pyrimidine Collapse
-
Loss of HCN (27 Da) is the hallmark of pyrimidine fragmentation.
-
Transition :
.
-
Visualization of Fragmentation Logic
The following diagram illustrates the mechanistic flow from the parent ion to diagnostic fragments.
Figure 1: Proposed ESI+ CID fragmentation tree for 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine.
Method Development & Protocols
For robust quantification or purity analysis, the following LC-MS conditions are recommended. These protocols prioritize the separation of the active chloride from its hydrolyzed byproduct (the hydroxyl derivative).
Mobile Phase Chemistry
-
Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring protonation of N1/N3).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? TFA (Trifluoroacetic acid) suppresses ionization in MS and should be avoided unless strictly necessary for peak shape.
Gradient Table (Standard C18)
| Time (min) | % Solvent B | Flow Rate (mL/min) | Event |
| 0.00 | 5 | 0.4 | Injection / Desalting |
| 0.50 | 5 | 0.4 | Hold |
| 3.50 | 95 | 0.4 | Linear Gradient |
| 4.50 | 95 | 0.4 | Wash |
| 4.60 | 5 | 0.4 | Re-equilibration |
| 6.00 | 5 | 0.4 | Stop |
Impurity Profiling: The Hydrolysis Risk
The 4-chloro substituent is labile. In aqueous acidic media (or during storage in DMSO), it is susceptible to nucleophilic attack by water.
-
Impurity: 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-ol.
-
Mechanism: Nucleophilic aromatic substitution (
). -
MS Shift:
-
Loss of Cl (-35/37) and Gain of OH (+17).
-
Net Mass Shift:
(approx -18 Da from parent, but actually replacement of Cl with OH). -
m/z Observed: 153.0 [M+H]⁺.
-
Key Indicator: Disappearance of the M+2 isotope peak (Oxygen has no significant M+2).
-
Analytical Workflow Diagram
This workflow ensures data integrity from sample preparation to final spectral validation.
Figure 2: Step-by-step LC-MS analytical decision tree.
References
-
Salem, M. A. I., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Fused Pyrimidines. International Journal of Materials and Chemistry. Retrieved February 5, 2026, from [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
Sources
Biological Targets of Pyranopyrimidine Scaffolds: A Technical Guide
Executive Summary
The pyranopyrimidine scaffold—specifically the 7H-pyrano[2,3-d]pyrimidine isomer—represents a privileged structure in medicinal chemistry due to its structural resemblance to the purine and pyrimidine bases found in DNA and RNA. This bioisosterism allows it to engage effectively with ATP-binding pockets of kinases and folate-binding sites of metabolic enzymes.
This technical guide analyzes the primary biological targets of pyranopyrimidine derivatives, dissecting the mechanistic basis of their activity in oncology, infectious disease, and neurodegeneration. It provides researchers with actionable protocols for target validation and structure-activity relationship (SAR) insights to drive lead optimization.
Chemical Space and Structural Logic
The core pyranopyrimidine structure fuses a pyran ring with a pyrimidine ring. The pyrano[2,3-d]pyrimidine isomer is the most pharmacologically explored due to its synthetic accessibility via multicomponent reactions (MCRs) and its capacity for diverse functionalization at the C-2, C-4, C-5, and C-7 positions.
General SAR Map
The following diagram illustrates the critical substitution points that dictate target selectivity.
Figure 1: Structural Activity Relationship (SAR) map of the pyranopyrimidine scaffold highlighting key functionalization sites.
Primary Anticancer Targets: The Kinase Landscape
Dual EGFR and VEGFR-2 Inhibition
Pyranopyrimidine derivatives function as ATP-competitive inhibitors. The pyrimidine nitrogen atoms often form hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR or Cys919 in VEGFR-2), mimicking the interaction of the adenine ring of ATP.
-
Mechanism: Dual inhibition blocks both tumor cell proliferation (EGFR pathway) and angiogenesis (VEGFR-2 pathway).
-
Key Data: Derivatives bearing a p-chlorophenyl moiety at C-4 or C-5 often exhibit IC50 values in the low micromolar to nanomolar range.
Table 1: Comparative Potency of Pyranopyrimidine Derivatives vs. Standards
| Target Kinase | Compound Class | IC50 (µM) | Reference Standard | Notes |
| EGFR | Pyrano[2,3-d]pyrimidine-carbonitriles | 0.20 - 1.21 | Erlotinib (0.18) | C-5 aryl substitution is critical for hydrophobic fit [1]. |
| VEGFR-2 | Pyrano[3,2-c]pyridine conjugates | 0.15 - 2.65 | Sorafenib | Dual inhibition prevents metastasis [1]. |
| PI3K/mTOR | Pyridopyrimidinones (Bioisosteres) | < 0.05 | GSK2126458 | Fused systems target the ATP cleft of p110α [2]. |
PI3K/Akt/mTOR Pathway
The structural homology between pyranopyrimidines and pyridopyrimidines allows them to target the Phosphoinositide 3-kinase (PI3K) pathway. Inhibition here is critical for overcoming resistance to hormone therapies in breast cancer.
Figure 2: Dual inhibition of the PI3K/mTOR signaling cascade by pyranopyrimidine scaffolds.
Antimicrobial Targets: DNA Gyrase & DHFR[1]
DNA Gyrase (GyrB) and Topoisomerase IV (ParE)
Bacterial DNA gyrase is an A2B2 heterotetramer. Pyranopyrimidines target the GyrB subunit (ATPase domain), distinct from fluoroquinolones which target the DNA-cleavage core (GyrA).
-
Significance: This mode of action is effective against fluoroquinolone-resistant strains (e.g., MRSA, P. aeruginosa).
-
Binding: The scaffold occupies the ATP-binding pocket, with the carbonyl/nitrile groups interacting with Asp73 and the conserved water network.
Dihydrofolate Reductase (DHFR)
Similar to Trimethoprim, the pyrimidine ring mimics the pteridine ring of dihydrofolate.[1]
-
Mechanism: Competitive inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, halting thymidine synthesis and bacterial DNA replication [3].
Neurodegenerative Targets: Acetylcholinesterase (AChE)[3]
In Alzheimer's disease research, pyranopyrimidines serve as Dual Binding Site Inhibitors (DBSIs) of AChE.
-
Catalytic Anionic Site (CAS): The core scaffold binds here via π-π stacking with Trp86.
-
Peripheral Anionic Site (PAS): Extended linkers (e.g., piperazine chains at C-4) allow the molecule to reach the PAS, preventing amyloid-beta (Aβ) aggregation, which is catalyzed by the PAS [4].
-
Potency: Optimized derivatives have shown IC50 values as low as 36 nM , comparable to Donepezil [4].
Experimental Validation Protocols
Protocol: Kinase Inhibition Assay (EGFR/VEGFR-2)
Objective: Determine the IC50 of a pyranopyrimidine derivative against purified EGFR or VEGFR-2 kinase. Method: FRET-based Z´-LYTE™ Assay or radiometric ³³P-ATP assay.
Reagents:
-
Recombinant Human EGFR/VEGFR-2.
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP (at Km for the specific kinase).
-
Test Compound (dissolved in DMSO).
Step-by-Step Workflow:
-
Preparation: Dilute test compounds in 100% DMSO to 100x the final desired concentration. Further dilute 1:25 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Addition: Add 5 µL of diluted Kinase (0.2–0.5 ng/µL) to a 384-well low-volume plate.
-
Compound Addition: Add 2.5 µL of the compound solution. Incubate for 15 minutes at Room Temperature (RT) to allow equilibration.
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.
-
Note: ATP concentration must be at
to ensure competitive inhibition kinetics are valid.
-
-
Incubation: Shake plate for 60 minutes at RT.
-
Detection:
-
For Radiometric: Spot reaction onto P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and count via scintillation.
-
For FRET: Add development reagent and read fluorescence ratio (Coumarin/Fluorescein).
-
-
Analysis: Fit data to a sigmoidal dose-response equation:
Protocol: Ellman’s Assay for AChE Inhibition
Objective: Quantify the inhibition of Acetylcholinesterase (AChE) activity.[2] Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) absorbing at 412 nm.
Step-by-Step Workflow:
-
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0).
-
Plate Setup: In a 96-well plate, add:
-
150 µL Phosphate Buffer.
-
20 µL Test Compound (various concentrations).
-
20 µL AChE solution (0.1 U/mL from Electrophorus electricus or human recombinant).
-
-
Pre-Incubation: Incubate for 15 minutes at 25°C.
-
Substrate Addition: Add 10 µL of DTNB/ATCh mixture (10 mM DTNB / 15 mM ATCh iodide).
-
Kinetic Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Calculate the slope (change in absorbance/minute).
References
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Source: PubMed Central (PMC) URL:[Link]
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Source: PubMed Central (PMC) URL:[Link]
-
Pyrimidine-Triazolopyrimidine and Pyrimidine-Pyridine Hybrids as Potential Acetylcholinesterase Inhibitors for Alzheimer's Disease. Source: ResearchGate / ChemistrySelect URL:[Link]
Sources
Methodological & Application
Buchwald-Hartwig amination of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Application Note: Precision Amination of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine via Buchwald-Hartwig Cross-Coupling
Executive Summary & Scientific Context
The 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for PI3K, mTOR, and tyrosine kinase inhibitors [1, 2]. While the C4-chlorine atom in this bicyclic system is susceptible to Nucleophilic Aromatic Substitution (
This guide details a robust Buchwald-Hartwig Amination protocol designed to overcome the limitations of
Key Advantages of this Protocol:
-
Scope: Compatible with weak nucleophiles (e.g., electron-deficient anilines) and bulky secondary amines.
-
Selectivity: Mono-amination at C4 with >98% chemoselectivity.
-
Scalability: Validated for gram-scale synthesis.
Mechanistic Insight & Reaction Design
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The 4-chloropyrimidine moiety is an activated heteroaryl chloride. The inductive effect of the pyrimidine nitrogens facilitates Oxidative Addition of the Pd(0) species. However, the fused pyran ring donates electron density via resonance, potentially deactivating the ring slightly compared to a simple pyrimidine.
Therefore, the choice of ligand is critical to balance:
-
Facilitating Oxidative Addition: Requires an electron-rich metal center.
-
Promoting Reductive Elimination: Requires a bulky ligand to "squeeze" the product out.
Recommended Ligand Systems:
-
BrettPhos / RuPhos: Best for primary amines and secondary alkyl amines.
-
Xantphos: Excellent general-purpose ligand for anilines and amides; provides high stability.
Visualization: Catalytic Cycle
The following diagram illustrates the specific pathway for this substrate.
Caption: Figure 1. Catalytic cycle for the Buchwald-Hartwig amination of 4-chloropyrano[4,3-d]pyrimidine. The oxidative addition step inserts Pd into the C4-Cl bond.
Experimental Protocol
Reagents and Materials Table
| Reagent | Equiv.[2][3][4][5] | Role | Notes |
| 4-Cl-Substrate | 1.0 | Electrophile | MW: ~185.6 g/mol .[6] Dry thoroughly.[7] |
| Amine Partner | 1.2 | Nucleophile | Aniline or Alkyl amine.[5] |
| Pd2(dba)3 | 0.02 | Catalyst Precursor | Source of Pd(0). Air stable. |
| Xantphos | 0.04 | Ligand | Bidentate ligand; wide bite angle. |
| Cs2CO3 | 2.0 | Base | Anhydrous is critical. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |
Note: For challenging primary alkyl amines, substitute Pd2(dba)3/Xantphos with Pd(OAc)2 (0.05 eq) / BrettPhos (0.10 eq) and use NaOtBu (1.5 eq) as the base.
Step-by-Step Methodology (Standard Procedure)
Step 1: Reaction Setup (Inert Atmosphere)
-
Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charge the vessel with 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (1.0 mmol, 185 mg), Amine (1.2 mmol), Pd2(dba)3 (18 mg, 2 mol%), Xantphos (23 mg, 4 mol%), and Cs2CO3 (650 mg, 2.0 mmol).
-
Critical: If the amine is a liquid, add it after the solvent.
-
-
Evacuate and backfill the vessel with Argon three times to remove oxygen.
Step 2: Solvent Addition & Activation
-
Add anhydrous 1,4-Dioxane (5.0 mL) via syringe through the septum.
-
If the amine is liquid, add it now via syringe.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity of the suspension.
Step 3: Reaction
-
Place the vessel in a pre-heated oil bath at 100°C .
-
Stir vigorously (800 rpm). The reaction typically reaches completion in 2–6 hours .
-
Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the starting chloride (m/z ~186) and appearance of the product mass.
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with EtOAc (20 mL).
-
Concentrate the filtrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via Flash Column Chromatography (SiO2).
-
Eluent Gradient: 0% → 10% MeOH in DCM (or EtOAc/Hexanes depending on amine polarity).
-
-
Isolate the product as a solid.
Optimization & Troubleshooting Guide
If the standard protocol yields <50% or shows impurities, utilize this decision logic to optimize conditions.
Visualization: Optimization Logic
Caption: Figure 2. Troubleshooting decision tree for optimizing the amination of pyranopyrimidines.
Specific Troubleshooting Scenarios:
-
Hydrolysis (Product Mass - Cl + OH): This indicates water in the system. Ensure Cs2CO3 is dried (store in desiccator) and dioxane is anhydrous. Switch to t-Butanol as solvent if solubility is an issue, as it suppresses hydrolysis compared to wet ethereal solvents.
-
Protodehalogenation (Product Mass - Cl + H): This occurs if the reaction is too hot or the amine is a poor nucleophile. Switch to a milder base like K3PO4 and lower the temperature to 80°C.
-
Stalled Reaction: If conversion stops at 50%, add a second portion of catalyst (1 mol%) and ligand.
Safety & Waste Management
-
Palladium Toxicity: Palladium is a heavy metal. All final compounds for biological testing must be scavenged (e.g., using SiliaMetS® Thiol resin) to reduce Pd content to <10 ppm.
-
Reagent Handling: 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a skin irritant. Handle in a fume hood.
-
Waste: Segregate halogenated waste (DCM) from non-halogenated (Dioxane/EtOAc). Filtered solids (Celite + Pd) should be disposed of as solid hazardous waste containing heavy metals.
References
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Source: National Institutes of Health (PMC). URL:[Link] (Analogous scaffold reactivity).
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives. Source: Molecules (via PMC). URL:[Link]
-
Buchwald–Hartwig Amination. Source: Wikipedia (General Overview & Ligand Scope). URL:[Link][1][2][4]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Source: Organic Letters (ACS Publications). URL:[Link] (Specifics on chloropyrimidine reactivity).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Pyranopyrimidine Scaffold in Kinase Discovery
Application Note: Cell-Based Assay Strategies for Pyranopyrimidine-Based Kinase Inhibitors
Abstract This application note provides a comprehensive technical guide for evaluating pyranopyrimidine-based small molecules, a privileged scaffold in kinase drug discovery targeting the PI3K/AKT/mTOR signaling axis. We detail a validated assay cascade moving from target engagement (CETSA) to functional signaling analysis and phenotypic profiling. This guide is designed for medicinal chemists and biologists seeking to optimize lead compounds for potency, selectivity, and cellular permeability.
The pyranopyrimidine scaffold is an isostere of the adenine ring found in ATP, making it a "privileged structure" for designing ATP-competitive kinase inhibitors.[1] Its chemical geometry allows for precise hydrogen bonding with the hinge region of kinase active sites.
Recent medicinal chemistry campaigns have successfully utilized this scaffold to develop dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic Target Of Rapamycin) . Dual inhibition is clinically desirable to prevent the feedback loop activation of AKT that often occurs with selective mTORC1 inhibitors.
Key Biological Targets:
-
Primary: PI3K
, PI3K , mTORC1/2. -
Secondary: EGFR, VEGFR (depending on R-group substitution).
Mechanism of Action & Signaling Pathway
Pyranopyrimidines function as Type I kinase inhibitors , binding to the ATP-binding pocket of the catalytic domain. By displacing ATP, they prevent the phosphorylation of downstream effectors essential for cell survival and proliferation.
DOT Diagram: PI3K/mTOR Signaling & Inhibition Points
Caption: The PI3K/AKT/mTOR signaling cascade showing the dual intervention points of pyranopyrimidine inhibitors.
Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Purpose: To validate physical target engagement inside the living cell.[2] If the pyranopyrimidine enters the cell and binds the kinase, it will stabilize the protein structure, shifting its aggregation temperature (
Materials:
-
Cell Line: HCT-116 or MCF-7 (High PI3K/mTOR expression).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells at
cells/mL in 10 cm dishes. Allow 24h recovery. -
Compound Treatment:
-
Treat intact cells with the inhibitor (e.g.,
and ) or DMSO control for 1 hour at 37°C. -
Note: Ensure final DMSO concentration is <0.5% to avoid solvent-induced destabilization.
-
-
Harvest & Resuspend: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 50
into PCR tubes. -
Thermal Challenge:
-
Set the thermal cycler to a gradient (e.g., 40°C to 65°C).
-
Heat samples for 3 minutes exactly.
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add mild lysis buffer (e.g., 0.4% NP-40 based) to the tubes.
-
Freeze-thaw 3 times (liquid nitrogen / 25°C water bath) to ensure lysis.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C . This step is critical to pellet denatured/aggregated proteins.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze via Western Blot using anti-PI3K
or anti-mTOR antibodies. -
Result: The drug-treated samples should show stronger bands at higher temperatures compared to DMSO controls.
-
Protocol B: Functional Phosphorylation Assay (Western Blot)
Purpose: To confirm that target binding results in pathway suppression.
Key Markers:
-
p-AKT (Ser473): Readout for mTORC2/PI3K activity.
-
p-S6K (Thr389): Readout for mTORC1 activity.
Methodology:
-
Starvation: Serum-starve cells (0.1% FBS) overnight to reduce basal signaling noise.
-
Induction: Pre-treat with inhibitor (dose-response: 1 nM – 10
) for 1 hour. -
Stimulation: Stimulate with Insulin (100 nM) or IGF-1 (50 ng/mL) for 15–30 minutes to robustly activate the pathway.
-
Lysis: Lyse immediately on ice using cold RIPA buffer.
-
Quantification: Normalize phosphorylated signals against Total AKT and Total S6K (not GAPDH/Actin) to account for protein degradation.
Assay Workflow & Decision Tree
A structured approach ensures resources are not wasted on compounds that are impermeable or off-target.
DOT Diagram: Screening Workflow
Caption: Step-wise screening cascade for validating kinase inhibitors.
Data Analysis & Troubleshooting
Table 1: Common Assay Pitfalls and Solutions
| Issue | Probable Cause | Corrective Action |
| CETSA: No Shift Observed | Drug is impermeable or cell lysis was too harsh. | Use milder detergent (0.4% NP-40); Ensure high-speed spin (20,000g). |
| Western: High Background | Phosphatase activity during lysis. | Add fresh Phosphatase Inhibitor Cocktail (Na3VO4, NaF) immediately before lysis. |
| Viability: Flat Dose-Response | Compound precipitation. | Pyranopyrimidines can be lipophilic. Check solubility in media; keep DMSO <0.5%. |
| Potency Mismatch | Biochemical IC50 << Cellular IC50. | Poor permeability or ATP competition. Test in low-ATP conditions or improve lipophilicity. |
Interpretation of Results:
-
Potent Compound: Biochemical IC50 < 10 nM; Cellular p-AKT IC50 < 100 nM.
-
Selective Compound: >100-fold window between PI3K/mTOR and off-targets (e.g., CDK2, VEGFR).
References
-
Pyranopyrimidine Scaffold Biological Activity Title: Pyranopyrimidine: A Promising Scaffold with various Biological activities.[5][6] Source: Asian Journal of Pharmaceutical Research. URL:[Link]
-
PI3K/mTOR Dual Inhibition Strategy Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.[7] Source: MDPI (Molecules). URL:[Link]
-
Cellular Thermal Shift Assay (CETSA) Protocol Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.[2] Source: NCBI (PubMed Central). URL:[Link]
-
Kinase Assay Best Practices Title: Protocol Recommendations for Performing a Kinase Inhibition Assay. Source: BellBrook Labs. URL:[Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. mdpi.com [mdpi.com]
Topic: In Vitro Kinase Assay Protocol for Derivatives of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Preamble: The Pursuit of Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many approved kinase inhibitors.[1][2] This guide provides a detailed framework for researchers working with novel derivatives of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, a heterocyclic scaffold with potential for kinase inhibitor development.[3]
This document moves beyond a simple recitation of steps. It is designed to instill a deep understanding of the critical parameters and causal logic behind a robust and reliable in vitro kinase assay, empowering researchers to generate high-quality, reproducible data for their structure-activity relationship (SAR) studies.
The Foundational Principle: Choosing Your Assay Technology
An in vitro kinase assay quantifies the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (a protein or peptide).[4] The inhibitory potential of a compound is measured by its ability to reduce this activity. The choice of detection method is the first major decision point and dictates the experimental workflow.
There are three primary methodologies to quantify kinase activity:
-
Radiometric Assays: Often considered the "gold standard," these assays use radiolabeled ATP (e.g., [γ-³²P]ATP) and measure the direct incorporation of the radioactive phosphate into the substrate.[4][5] They are highly sensitive and universally applicable to all kinases, but require specialized handling and disposal of radioactive materials.[6][7]
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), use modified substrates and phospho-specific antibodies labeled with fluorophores.[8] For example, the LanthaScreen™ platform uses a europium-labeled antibody that binds the kinase and a fluorescent tracer that competes with the inhibitor for the ATP-binding site.[9][10] Inhibition disrupts FRET, leading to a measurable change in the fluorescent signal.
-
Luminescence-Based Assays: These assays are extremely popular for high-throughput screening (HTS) due to their sensitivity and simple "mix-and-read" format.[6] They typically measure the amount of ATP remaining (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[8] In an ADP-Glo™ assay, a higher kinase activity results in more ADP, which is enzymatically converted to ATP and then drives a luciferase reaction, producing a strong luminescent signal.[11][12]
For the purposes of this guide, we will focus on the ADP-Glo™ Luminescent Kinase Assay as our primary protocol. It offers a universal platform suitable for nearly any kinase, avoids radioactivity, and is less prone to certain types of compound interference compared to fluorescence-based methods.[13][14]
Assay Development: The Path to a Self-Validating System
Before screening compounds, the assay itself must be rigorously optimized to ensure the data generated is meaningful. This involves a series of logical steps to define the ideal reaction conditions. A general assay development procedure involves adding the enzyme, incubating with the test compound, adding the substrate and ATP to start the reaction, and finally adding a stopping/detection reagent.[15]
The Target: Selecting a Kinase
The 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine scaffold does not have a single, universally acknowledged target. Pyrimidine derivatives are known to inhibit a wide range of kinases, including Aurora kinases, Polo-like kinases (PLKs), and members of the PI3K/mTOR pathway.[1][3] Your initial choice of kinase should be guided by your specific research goals or by preliminary screening against a kinase panel.
Critical Parameter 1: ATP Concentration
The concentration of ATP is arguably the most critical and frequently mishandled variable in kinase inhibition assays.[16]
-
The Causality: Most kinase inhibitors are ATP-competitive. Therefore, the apparent potency (IC₅₀) of a compound is highly dependent on the concentration of ATP in the assay. Testing at an arbitrarily high ATP concentration can mask the activity of all but the most potent inhibitors.
-
The E-E-A-T Standard: To obtain data that is comparable across different studies and reflects the intrinsic affinity of the inhibitor for the kinase, the assay should be performed with an ATP concentration that is equal to or very near the Michaelis constant (Kₘ) of the enzyme for ATP (Kₘ,ATP).[17][18] When [ATP] ≈ Kₘ,ATP, the measured IC₅₀ value more closely approximates the inhibition constant (Kᵢ). For many kinases, the Kₘ,ATP falls within the 10-100 µM range.[18]
Critical Parameter 2: Enzyme and Substrate Linearity
The assay must be run under conditions where the reaction rate is linear with respect to both time and enzyme concentration. This ensures you are measuring initial velocity kinetics, a prerequisite for accurate inhibitor characterization.
-
Enzyme Titration: First, determine the optimal enzyme concentration. This is achieved by testing a serial dilution of the kinase while keeping the substrate and ATP concentrations fixed. The goal is to find an enzyme concentration that produces a robust signal well above background but remains on the linear portion of the signal-vs-concentration curve.
-
Time Course: Next, using the optimized enzyme concentration, measure the reaction progress over time. The reaction should be stopped at a time point within the linear phase, typically where less than 20-30% of the substrate has been consumed.
Workflow for Initial Assay Optimization
Caption: Logical workflow for kinase assay optimization.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format and assumes prior optimization of enzyme, substrate, and ATP concentrations.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Kinase of Interest | Various | The enzyme to be inhibited. |
| Peptide or Protein Substrate | Various | The molecule to be phosphorylated. |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP. |
| Kinase Buffer | Varies by Kinase | Typically contains Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35. |
| 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine Derivatives | In-house/Vendor | Test compounds, dissolved in 100% DMSO. |
| 384-well, low-volume, white assay plates | Various | White plates are essential for maximizing luminescent signal. |
Step-by-Step Methodology
Step 1: Compound Plating
-
Create a serial dilution series of your pyranopyrimidine derivatives in 100% DMSO. A typical 10-point, 3-fold dilution starting at 1 mM is common for initial IC₅₀ determination.
-
Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well assay plate.
-
For controls, dispense 50 nL of 100% DMSO into the "High Control" (100% activity) and "Low Control" (0% activity) wells.
Step 2: Kinase Reaction
-
Prepare a 2X Kinase/Substrate Master Mix in kinase buffer. This mix contains the kinase and substrate at twice their final desired concentration.
-
Add 5 µL of the 2X Kinase/Substrate Master Mix to each well containing the test compounds and the high control wells.
-
To the "Low Control" wells, add 5 µL of a mix containing only the substrate (no enzyme).
-
Gently mix the plate on a plate shaker and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the reaction starts.
-
Prepare a 2X ATP solution in kinase buffer at twice the final desired concentration (e.g., if final is 10 µM Kₘ,ATP, prepare a 20 µM solution).
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.
-
Mix the plate and incubate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).
Step 3: Signal Generation and Detection The ADP-Glo™ assay uses a two-step detection process.[19]
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any unreacted ATP.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce light.[11]
-
Incubate for another 30-40 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Diagram of the ADP-Glo™ Assay Principle
Caption: Two-step mechanism of the ADP-Glo™ kinase assay.
Data Analysis and Interpretation
-
Normalization: The raw luminescence data (Relative Light Units, RLU) must be normalized to percent inhibition.
-
The average RLU from the "High Control" (DMSO only) wells represents 0% inhibition.
-
The average RLU from the "Low Control" (no enzyme) wells represents 100% inhibition.
-
Percent Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control)))
-
-
IC₅₀ Curve Fitting: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Assay Quality Control: For HTS, the Z-factor (Z') is calculated to assess the quality and robustness of the assay. A Z' value greater than 0.5 is considered excellent and indicates a reliable assay.[15]
Example Plate Layout for IC₅₀ Determination
| Well(s) | Condition | Purpose |
| 1-16 | High Controls (Enzyme + Substrate + DMSO) | Defines 0% Inhibition (Max Signal) |
| 17-32 | Low Controls (Substrate + DMSO, No Enzyme) | Defines 100% Inhibition (Background) |
| 33-34 | Compound 1, Conc. 1 | Start of 10-point dose-response curve |
| ... | ... | ... |
| 51-52 | Compound 1, Conc. 10 | End of 10-point dose-response curve |
| 53-72 | Compound 2 Dose Response | Test second compound on the same plate |
Beyond the Primary Screen: Selectivity Profiling
Identifying a potent inhibitor of a single kinase is only the first step. To understand its therapeutic potential and potential off-target effects, the compound must be tested against a broad panel of kinases.[18] This selectivity profiling is crucial for lead optimization and can reveal new therapeutic opportunities or flag potential liabilities.[20] Companies like Reaction Biology offer services such as the HotSpot™ platform, which uses radiometric assays to profile compounds against hundreds of kinases.[6][21]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z' Factor (<0.5) | High variability in replicates; Low signal-to-background ratio. | Check pipetting accuracy; Optimize enzyme/substrate concentrations to increase the assay window; Ensure reagents are fully thawed and mixed. |
| No Inhibition Observed | Compound is inactive; Compound precipitated out of solution; ATP concentration is too high. | Verify compound integrity and solubility in the final assay buffer; Re-test at a lower ATP concentration (near Kₘ,ATP).[17] |
| Irreproducible IC₅₀s | Inconsistent timing; Reagent degradation; DMSO concentration varies. | Use automated liquid handlers for consistency; Aliquot and store reagents properly; Ensure final DMSO concentration is constant across all wells. |
| High Background Signal | Contaminated reagents (e.g., ADP in the ATP stock). | Use high-purity ATP as recommended by the assay manufacturer.[22] Use fresh buffers. |
References
- Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe.
-
ResearchGate. (2023). In vitro kinase assay. Protocol. Retrieved from [Link]
-
JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro. YouTube. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link]
-
Zuercher, W. J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Gould, C. M., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. Retrieved from [Link]
-
Hastie, C. J., et al. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. Retrieved from [Link]
-
Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5210. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Saravanan, G., et al. (2018). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 8(12), 061-068. Retrieved from [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-307. Retrieved from [Link]
-
Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Vasta, V., et al. (2010). Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors. Journal of Biomolecular Screening, 15(4), 437-446. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Shan, W., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3688-3696. Retrieved from [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 956-974. Retrieved from [Link]
-
Frontiers. (2020). High-Content Screening of Eukaryotic Kinase Inhibitors Identify CHK2 Inhibitor Activity Against Mycobacterium tuberculosis. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine 100mg. Retrieved from [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 39973036.fs1.hubspotusercontent-na1.net [39973036.fs1.hubspotusercontent-na1.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. ADP-Glo™ Lipid Kinase Assay Protocol [promega.sg]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. landing.reactionbiology.com [landing.reactionbiology.com]
- 22. kinaselogistics.com [kinaselogistics.com]
Application Note: Leveraging 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine in Fragment-Based Drug Discovery
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It synthesizes specific physicochemical data with established fragment-based drug discovery (FBDD) methodologies.
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial "core" fragment is the primary determinant of downstream success. 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine represents a high-value "privileged scaffold." Unlike flexible aliphatic chains, this fused bicyclic system offers a conformationally restricted core that minimizes the entropy penalty upon protein binding.
This guide details the protocol for utilizing this scaffold as a central electrophilic hub for Fragment Growing strategies. By exploiting the reactive 4-chloro handle, researchers can rapidly generate focused libraries targeting the ATP-binding hinge region of kinases (e.g., PI3K, mTOR) and other nucleotide-binding enzymes (PARP-1).
Chemical Biology Profile & Rationale
Physicochemical Properties (Calculated)
The scaffold falls squarely within the "Rule of Three" for fragments, allowing significant molecular weight "headroom" for derivatization.
| Property | Value | Implication for FBDD |
| Molecular Weight | 170.60 Da | Ideal for fragment growing (Target <300 Da) |
| cLogP | ~0.9 | High water solubility; favorable for NMR/SPR screening |
| H-Bond Donors | 0 | Reduces non-specific binding aggregates |
| H-Bond Acceptors | 3 | Key interaction points (N1, N3) for hinge binding |
| TPSA | ~35 Ų | Excellent membrane permeability potential |
| Rotatable Bonds | 0 | Rigid core reduces entropic cost of binding |
Structural Advantages
-
Hinge Binding Mimicry: The pyrimidine nitrogen atoms (N1/N3) are positioned to form hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region, mimicking the adenine ring of ATP [1].[1]
-
Conformational Restriction: The fused dihydropyran ring locks the geometry, preventing the "floppiness" associated with non-fused side chains. This pre-organization often leads to higher affinity hits compared to acyclic analogs [2].
-
Synthetic Tractability: The chlorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (
), serving as a "plug-and-play" acceptor for amine-based fragment libraries.
Experimental Workflow: Fragment Growing
The following workflow illustrates the transition from the core scaffold to a lead-like compound.
Figure 1: FBDD workflow utilizing the 4-chloro scaffold for parallel library generation.
Detailed Protocols
Protocol A: Parallel Library Synthesis ( Displacement)
Objective: To generate a library of 4-amino-substituted derivatives. The 4-chloro position is susceptible to displacement by primary and secondary amines. Scale: 100 mg (approx. 0.6 mmol) per reaction.
Reagents:
-
Scaffold: 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine.
-
Nucleophiles: Diverse set of primary/secondary amines (anilines, benzylamines, aliphatic amines).
-
Base:
-Diisopropylethylamine (DIEA) or Potassium Carbonate ( ). -
Solvent: Isopropanol (IPA) or
-Dimethylformamide (DMF).
Step-by-Step Procedure:
-
Preparation: Dissolve the scaffold (1.0 equiv, 100 mg) in anhydrous IPA (2 mL). Note: If the amine is poorly soluble in alcohol, use DMF.
-
Addition: Add the amine fragment (1.2 equiv).
-
Base: Add DIEA (2.0 equiv). Crucial: If using an aniline (lower nucleophilicity), add catalytic HCl (0.1 equiv) instead of base to activate the pyrimidine via protonation, or switch to NaH/DMF conditions.
-
Reaction:
-
Aliphatic Amines: Stir at 60°C for 2–4 hours.
-
Anilines: Heat to 90°C or use Microwave irradiation (120°C, 20 min).
-
-
Monitoring: Monitor by LC-MS. The product (M+Amine-HCl) should be the dominant peak.
-
Work-up:
-
IPA: Cool to 0°C. The product often precipitates. Filter and wash with cold ether.
-
DMF: Dilute with water/brine and extract with Ethyl Acetate.
-
-
Purification: For library screening, rapid purification via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to ensure >95% purity.
Protocol B: Biophysical Screening (Surface Plasmon Resonance - SPR)
Objective: To validate binding affinity (
Setup:
-
Sensor Chip: CM5 or NTA chip (depending on protein tag).
-
Immobilization: Amine coupling of the target kinase to reach ~3000 RU (Response Units). Note: Keep a reference channel empty or with a dummy protein.
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4). Critical: Match DMSO concentration (usually 2-5%) in both running buffer and samples to prevent "bulk effect" jumps.
Execution:
-
Sample Prep: Dilute library compounds to 50 µM in running buffer.
-
Injection: Inject for 60 seconds (association) followed by 120 seconds dissociation. Flow rate: 30 µL/min.
-
Analysis: Look for "square-wave" binding sensorgrams typical of fast-on/fast-off fragment kinetics.
-
Validation: For hits showing response >5 RU, perform a dose-response (10 µM – 300 µM) to determine steady-state affinity (
).
Mechanistic Insight & Case Study
Why this works:
In a study involving the related thiopyrano[4,3-d]pyrimidine scaffold targeting PI3K
-
Interaction A: The N1 of the pyrimidine accepts a H-bond from the hinge region backbone amide (e.g., Val851 in PI3K).
-
Interaction B: The C4-substituent (the fragment added in Protocol A) extends into the affinity pocket, determining selectivity.
-
Interaction C: The fused pyran ring sits in the hydrophobic pocket, displacing water molecules—a key driver of binding enthalpy.
Reaction Scheme Visualization:
Figure 2: General reaction scheme for library generation via S_NAr displacement.
Troubleshooting & Optimization
-
Low Yield with Anilines: If the
reaction is sluggish with electron-poor anilines, switch to Buchwald-Hartwig cross-coupling conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C) [3]. -
Solubility Issues in Screening: If fragments precipitate in the SPR buffer, add 0.01% Triton X-100 or increase DMSO to 5% (ensure buffer matching).
-
Regioselectivity: While the 4-position is the most reactive, ensure the starting material is pure. The 2-position is significantly less reactive but can react under harsh forcing conditions.
References
- Review of Pyrimidine Scaffolds: Asif, M. "Pharmacological potential of pyrimidine derivative: An overview." International Journal of Pharmaceutical Sciences and Research. (General reference on pyrimidine binding modes).
-
Thiopyrano Analog Case Study: Xu, S., et al. (2016). "Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety." Bioorganic & Medicinal Chemistry. Link
-
Pd-Catalyzed Amination: Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research. Link
-
Compound Data: PubChem CID 54568603 (4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine). Link
Sources
Application Note: Advanced Derivatization of the Pyranopyrimidine Core for SAR Studies
This guide outlines a high-precision workflow for the derivatization and Structure-Activity Relationship (SAR) profiling of the pyrano[2,3-d]pyrimidine scaffold.[1][2] This heterocyclic core is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer (specifically tubulin and kinase inhibition), and anti-inflammatory properties.
Executive Summary
The pyrano[2,3-d]pyrimidine scaffold represents a "master key" in drug discovery due to its structural resemblance to DNA bases and potential to interact with diverse biological targets (e.g., EGFR, DHFR, and cholinesterases).[1] This guide provides a robust, green-chemistry-compliant protocol for synthesizing libraries of these derivatives via a One-Pot Multicomponent Reaction (MCR) . Unlike traditional multi-step synthesis, this approach maximizes atom economy and facilitates rapid SAR iteration.
Structural Anatomy & SAR Strategy
To rationally design derivatives, one must deconstruct the scaffold into three pharmacophoric regions.[2] The biological activity is governed by the electronic and steric nature of substituents at these specific coordinates.[2]
The Pharmacophore Map
-
Region A (Pyrimidine Ring - N1/N3): Controls solubility and pharmacokinetic (PK) properties.[1][2] Alkylation here affects lipophilicity (LogP).[2]
-
Region B (Pyran Ring - C6/C7): The "Business End" for hydrogen bonding.[1][2] The C7-amino and C6-cyano groups often act as critical H-bond donors/acceptors in enzyme active sites (e.g., interacting with Ser/Thr residues).[2]
-
Region C (C5-Aryl Pendant): The primary determinant of potency and selectivity.[1][2] This region occupies hydrophobic pockets.[2]
SAR Logic Table
| Position | Modification Strategy | Expected Biological Impact |
| C5-Aryl | Electron-Withdrawing Groups (NO₂, Cl, F) | Increases Potency. Enhances π-stacking interactions and metabolic stability.[1] |
| C5-Aryl | Electron-Donating Groups (OMe, OH) | Modulates Selectivity. Often reduces potency in antimicrobial screens but may improve safety profiles.[1] |
| N1/N3 | Methylation / Benzylation | ADMET Tuning. Increases membrane permeability; bulky groups may cause steric clashes.[2] |
| C6-CN | Hydrolysis to Amide/Acid | Solubility. Converts lipophilic nitrile to hydrophilic amide, altering water solubility.[2] |
Visualization: Synthetic Pathway & SAR Logic
The following diagram illustrates the convergent synthesis mechanism and the SAR decision matrix.
Caption: Logical flow from multicomponent reagents to the final scaffold, branching into specific SAR optimization zones.
Protocol: One-Pot Green Synthesis of Pyrano[2,3-d]pyrimidines
This protocol utilizes a catalytic approach (e.g., using magnetically recoverable nanocatalysts or simple organocatalysts like DABCO/Et₃N) in aqueous ethanol. This method is superior to traditional piperidine-mediated reflux due to higher yields and easier workup.[2]
Reagents & Equipment[2][3][4]
-
Reagents: Substituted Benzaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Barbituric Acid (1.0 mmol).[1]
-
Catalyst: Triethylamine (3-4 drops) OR MgO Nanoparticles (10 mol%) for higher yield.[1][2]
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Buchner funnel.
Step-by-Step Methodology
Step 1: Pre-Activation (Knoevenagel Initiation)
-
In a 50 mL round-bottom flask, dissolve Benzaldehyde (1.0 eq) and Malononitrile (1.0 eq) in 10 mL of Ethanol/Water.
-
Add the Catalyst (e.g., 3 drops of Et₃N).[2]
-
Stir at room temperature for 5–10 minutes.
-
Observation: The solution may turn slightly yellow/turbid, indicating the formation of the arylidene malononitrile intermediate.[2]
-
Step 2: Multicomponent Assembly 4. Add Barbituric Acid (1.0 eq) to the reaction mixture. 5. Heat the mixture to Reflux (80°C) with vigorous stirring. 6. Time: 30–60 minutes.
- Self-Validating Checkpoint: The reaction is typically complete when a heavy precipitate forms and the supernatant becomes clear.[2] Monitor by TLC (Eluent: Ethyl Acetate:n-Hexane 3:7).[2]
Step 3: Isolation & Purification 7. Cool the reaction mixture to room temperature. 8. Filter the solid precipitate using a Buchner funnel under vacuum.[2] 9. Wash: Rinse the solid with cold ethanol (2 x 5 mL) and then water (2 x 10 mL) to remove unreacted barbituric acid and catalyst.[1][2] 10. Recrystallization: Dissolve the crude solid in hot DMF (Dimethylformamide) and add Ethanol dropwise until turbidity appears. Cool to crystallize.
Characterization Standards
For a valid SAR entry, the compound must meet these spectral criteria:
-
IR (KBr): Distinct bands at ~3400–3300 cm⁻¹ (NH₂), ~2200 cm⁻¹ (CN), and ~1680–1700 cm⁻¹ (C=O).[1]
-
¹H NMR (DMSO-d₆):
Biological Evaluation Context
Once synthesized, the library should be screened against relevant targets.[2]
Antimicrobial Screening (Zone of Inhibition)[2]
-
Method: Agar Well Diffusion.
-
Standard: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).[1][2]
-
Interpretation: Compounds with electron-withdrawing groups (e.g., 4-NO₂, 4-Cl) at the C5-phenyl ring typically show higher potency due to enhanced lipophilicity and cellular uptake.[1][2]
Anticancer Assay (MTT)
-
Mechanism: Many pyranopyrimidines act as Tubulin Polymerization Inhibitors or EGFR Kinase Inhibitors .[2]
-
Data Analysis: Calculate IC₅₀. An IC₅₀ < 10 µM is considered a "Hit".[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Knoevenagel condensation | Increase catalyst concentration or ensure aldehyde purity (remove benzoic acid oxidation). |
| Oily Product | Impurities preventing crystallization | Triturate the oil with cold diethyl ether or n-hexane to induce precipitation.[2] |
| No Reaction | Steric hindrance on aldehyde | For ortho-substituted aldehydes, increase reflux time to 2–3 hours.[2] |
References
-
Synthesis of pyrano[2,3-d]pyrimidine derivatives using multi-component reactions (MCRs). Source: ResearchGate URL:[1][3][4][Link]
-
Green Method Synthesis of Pyrano[2,3-d]Pyrimidine Derivatives: Antimicrobial and Electrochemical Behavior Studies. Source: Taylor & Francis Online URL:[Link][5][6][7][8]
-
Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica. Source: NCBI (PMC) URL:[Link]
-
Pyranopyrimidine: A promising scaffold with various biological activities. Source: International Journal of Pharmaceutical Research and Applications URL:[Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. Source: Royal Society of Chemistry (RSC Advances) URL:[2][Link]
Sources
- 1. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. orientjchem.org [orientjchem.org]
Application Notes and Protocols for the Investigation of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the Pyrano[4,3-d]pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active compounds, including several clinically approved anticancer agents. Its fusion with a pyran ring to form the pyrano[4,3-d]pyrimidine scaffold has given rise to a class of molecules with significant therapeutic promise. While direct studies on 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine are emerging, extensive research into its structural analogs, particularly thiopyrano[4,3-d]pyrimidines and other substituted pyranopyrimidines, has revealed potent anti-proliferative activities across a range of cancer cell lines.
These application notes serve as a comprehensive guide for researchers aiming to elucidate the anticancer potential of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine. The protocols and methodologies detailed herein are based on established findings for structurally related compounds and provide a robust framework for a thorough investigation. It is hypothesized that, like its analogs, 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine may exert its effects through the inhibition of key oncogenic signaling pathways. A dichlorinated analog, 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine, is recognized for its utility in the synthesis of kinase inhibitors, suggesting that the pyrano[4,3-d]pyrimidine core is a promising pharmacophore for targeting kinases in cancer therapy[1].
Hypothesized Mechanism of Action: Targeting Key Cancer Signaling Pathways
Based on studies of analogous compounds, the primary mechanism of action for pyrano[4,3-d]pyrimidine derivatives is likely the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and EGFR/VEGFR signaling pathways are prominent potential targets.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in a wide variety of human cancers. Its dysregulation promotes cell growth, proliferation, and survival. Several studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, structural analogs of the compound of interest, have demonstrated their potential to inhibit this pathway. For instance, certain derivatives have shown inhibitory activity against PI3Kα and mTOR kinases, leading to significant cytotoxicity in cancer cell lines[2][3].
Caption: A streamlined workflow for in vitro evaluation.
Data Presentation and Interpretation
Quantitative data from the experiments should be summarized for clear comparison and interpretation.
Table 1: Hypothetical IC₅₀ Values of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| A549 | Lung Cancer | Experimental Value |
| MCF-7 | Breast Cancer | Experimental Value |
| PC-3 | Prostate Cancer | Experimental Value |
| HepG2 | Liver Cancer | Experimental Value |
| HCT-116 | Colon Cancer | Experimental Value |
| Panc-1 | Pancreatic Cancer | Experimental Value |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust starting point for the investigation of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine as a potential anticancer agent. Based on the activity of its structural analogs, it is reasonable to hypothesize that this compound may exhibit cytotoxic and pro-apoptotic effects in cancer cells, potentially through the inhibition of key signaling pathways such as PI3K/Akt/mTOR.
Further studies could involve in vivo experiments in xenograft models to assess the compound's efficacy and safety in a more complex biological system. Additionally, medicinal chemistry efforts could be employed to synthesize derivatives of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine to improve its potency and selectivity.
References
-
MySkinRecipes. 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine. Available at: [Link]
-
Shan, X., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3749-3758. Available at: [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5432. Available at: [Link]
- Tetrahydropyrido[3,4-d]pyrimidines as HPK1 inhibitors. Google Patents.
-
Li, Y., et al. (2018). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(11), 2972. Available at: [Link]
-
Haggam, R., et al. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850. Available at: [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2023). Future Medicinal Chemistry, 15(22), 1937-1959. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2024). Molecules, 29(10), 2293. Available at: [Link]
Sources
- 1. 2,4-Dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine [myskinrecipes.com]
- 2. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Design and Development of Selective Aurora Kinase Inhibitors from Pyranopyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Aurora kinase family, comprising Aurora A, B, and C, represents a critical node in the regulation of mitotic progression. Their overexpression in a multitude of human cancers has solidified their status as high-value targets for oncology drug discovery. This application note provides a comprehensive guide for the rational design, synthesis, and biological evaluation of selective Aurora kinase inhibitors based on the pyranopyrimidine scaffold. We present detailed, field-proven protocols for chemical synthesis, in vitro enzymatic assays, cell-based functional assays, and strategies for interpreting selectivity data. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also adapt these methodologies for their specific research goals. This guide is structured to serve as a self-validating system, ensuring scientific integrity and reproducibility in the quest for novel cancer therapeutics.
Introduction: The Rationale for Targeting Aurora Kinases with Pyranopyrimidines
Aurora kinases are serine/threonine kinases that play essential roles in cell division, and their dysregulation is a common feature in cancer, often associated with a poor prognosis.[1] The three isoforms, while structurally similar, have distinct subcellular localizations and functions during mitosis. Aurora A is crucial for centrosome maturation and separation, while Aurora B, a component of the chromosomal passenger complex, is vital for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2] Aurora C's role is less defined but is thought to be more specialized to meiosis.
The development of isoform-selective inhibitors is paramount. While pan-Aurora inhibitors have shown efficacy, they can also lead to significant toxicity. For instance, potent Aurora B inhibition can cause endoreduplication and polyploidy, which may contribute to drug resistance.[3] Therefore, designing inhibitors with a high degree of selectivity for a specific Aurora isoform is a key objective in modern cancer drug discovery.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer drugs.[4] Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for inhibitor design. The fusion of a pyran ring to the pyrimidine core, creating the pyranopyrimidine scaffold, offers a versatile platform for exploring chemical space and achieving desired potency and selectivity profiles. These fused heterocyclic compounds have demonstrated a wide range of biological activities, including antitumor effects.[5]
This guide will walk through the process of developing novel pyranopyrimidine-based Aurora kinase inhibitors, from initial synthesis to comprehensive biological characterization.
The Drug Discovery Workflow: A Roadmap to Novel Inhibitors
The development of a selective kinase inhibitor is a multi-step process that involves iterative cycles of design, synthesis, and testing. The following diagram illustrates a typical workflow for the discovery of pyranopyrimidine-based Aurora kinase inhibitors.
Caption: A typical workflow for the discovery and development of pyranopyrimidine-based Aurora kinase inhibitors.
Chemical Synthesis of the Pyranopyrimidine Scaffold
A common and efficient method for synthesizing pyranopyrimidine derivatives is through a one-pot, three-component reaction.[6] This approach offers high atom economy and allows for the rapid generation of a diverse library of compounds for screening.
Protocol 3.1: One-Pot Synthesis of a Pyranopyrimidine Library
This protocol describes the synthesis of pyrano[2,3-d]pyrimidine diones via the condensation of an aromatic aldehyde, malononitrile, and barbituric acid.
Rationale: This multicomponent reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[7] The choice of catalyst can influence reaction times and yields.
Materials:
-
Aromatic aldehydes (various)
-
Malononitrile
-
Barbituric acid or thiobarbituric acid
-
Catalyst (e.g., L-proline, nano-SBA-Pr-SO3H)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer, HPLC system
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol).
-
Add the catalyst (e.g., 10 mol% L-proline).
-
Add the solvent (e.g., 10 mL of ethanol/water 1:1) or proceed under solvent-free conditions.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, if the product precipitates, filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final compounds by NMR, Mass Spectrometry, and determine purity by HPLC.
In Vitro Biochemical Assays for Potency and Selectivity
Once a library of pyranopyrimidine compounds has been synthesized and purified, the next critical step is to assess their inhibitory activity against the target Aurora kinases.
Protocol 4.1: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8]
Rationale: This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. It eliminates the need for radioactive materials or specific antibodies.
Materials:
-
Recombinant human Aurora A, B, and C kinases (e.g., from Promega, Carna Biosciences)
-
Suitable kinase substrate (e.g., Kemptide for Aurora A, Histone H3 for Aurora B)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well low-volume white plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: a. Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). b. In a 384-well plate, add 1 µL of the pyranopyrimidine inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO as a vehicle control. c. Add 2 µL of the respective Aurora kinase diluted in kinase buffer. d. Initiate the reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for each kinase. e. Incubate the plate at room temperature for 60 minutes.[9]
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10][11] b. Incubate at room temperature for 40 minutes.[10][11] c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10][11] d. Incubate at room temperature for 30-60 minutes.[11]
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading luminometer. b. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Aurora A | Aurora B | Aurora C |
| Substrate | Kemptide | Histone H3 | Kemptide |
| ATP (Km) | ~10-50 µM | ~20-70 µM | ~15-60 µM |
| Typical IC50 (Selective Inhibitor) | <100 nM | >1000 nM | >1000 nM |
| Typical IC50 (Pan-Inhibitor) | <100 nM | <100 nM | <100 nM |
| Caption: Typical parameters for in vitro Aurora kinase assays. Actual values should be determined empirically. |
Cell-Based Assays: Assessing Cellular Efficacy and Target Engagement
Moving from a biochemical to a cellular environment is a critical step to validate the therapeutic potential of the synthesized inhibitors.
Protocol 5.1: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12]
Rationale: This assay is a robust and widely used method to determine the cytotoxic or cytostatic effects of compounds on cancer cell lines. The choice of cell lines is crucial; for Aurora kinase inhibitors, cell lines with known dependencies on Aurora kinases (e.g., those with MYC amplification) are often selected.[13]
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, U2OS)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treat the cells with a serial dilution of the pyranopyrimidine inhibitors for 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate for at least 2 hours at room temperature in the dark.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 5.2: Target Engagement via Western Blotting for Phospho-Histone H3
To confirm that the observed cellular effects are due to the inhibition of Aurora B, it is essential to measure the phosphorylation status of its direct downstream substrate, Histone H3 at Serine 10 (p-H3).
Rationale: A reduction in the p-H3 signal upon compound treatment provides direct evidence of target engagement and inhibition of Aurora B kinase activity in a cellular context.
Materials:
-
Cancer cell lines
-
Pyranopyrimidine inhibitors
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Histone H3 (Ser10), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Histone H3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Strip the membrane and re-probe for total Histone H3 as a loading control.
Structural Insights and Selectivity
Understanding the molecular basis of inhibitor binding is crucial for rational drug design and lead optimization.
Structural Basis of Inhibition
The X-ray crystal structure of a furanopyrimidine (a close analog of pyranopyrimidine) in complex with Aurora A (PDB: 3K5U) provides valuable insights into the binding mode.[15] The pyrimidine core typically forms hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The pyran portion and its substituents can then be modified to extend into and interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.
Caption: A simplified diagram illustrating the key interactions of a pyranopyrimidine inhibitor within the Aurora kinase active site.
Achieving Selectivity
Selectivity between Aurora A and B can be achieved by exploiting subtle differences in their ATP-binding pockets. For instance, the residue at position 217 (Threonine in Aurora A, Glutamic acid in Aurora B) is a key determinant of selectivity.[16] Designing inhibitors with moieties that can favorably interact with Threonine but would clash with the bulkier Glutamic acid can impart Aurora A selectivity. Conversely, targeting the "DFG-out" inactive conformation can also lead to enhanced selectivity.
Conclusion and Future Directions
The pyranopyrimidine scaffold represents a promising starting point for the development of novel and selective Aurora kinase inhibitors. The protocols and strategies outlined in this application note provide a robust framework for researchers to design, synthesize, and evaluate these compounds. By integrating rational design with comprehensive biological testing, it is possible to identify lead candidates with potent anti-cancer activity and favorable drug-like properties. Future efforts should focus on optimizing the pharmacokinetic properties of these inhibitors and evaluating their efficacy in in vivo cancer models.
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. Retrieved from [Link]
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- Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
- Al-Messri, Z. A. K. (2023). Synthesis, Characterization, and Effectiveness of Pyranopyrimidine Derivatives as Multi-function Additive for Lubricating Oils. Chemical Methodologies, 7(8), 581-593.
- Kamdar, N. R., et al. (2023). Pyranopyrimidine: A promising scaffold with various biological activities. International Journal of Pharmaceutical Sciences and Research, 14(5), 2345-2350.
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RCSB PDB. (2010). 3K5U: Identification, SAR Studies and X-ray Cocrystal Analysis of a Novel Furano-pyrimidine Aurora Kinase A Inhibitor. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Duan, S., et al. (2024). Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer. Translational Lung Cancer Research, 13(2), 205-208.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 1-14.
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Bio-protocol. (n.d.). Western Analysis of Histone Modifications (Aspergillus nidulans). Retrieved from [Link]
- Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal, 10, 65.
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ResearchGate. (n.d.). Western blot analysis of Ac-histone H3 and HDAC expression after treatment with vorinostat or vorinostat-NPs. Retrieved from [Link]
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
- Lo, Y. W., et al. (2013). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Cancer Research, 73(2), 716-724.
-
Journal of Materials and Environmental Science. (2018). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Retrieved from [Link]
- Karande, V., et al. (2023). An efficient synthesis of pyranopyrimidine derivatives by using glyoxylic acid:L-Proline deep eutectic solvent as a novel designer reaction promoter. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 62B(4), 485-492.
- Park, W., et al. (2021). Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. Cancers, 13(16), 4153.
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Application Notes and Protocols for Assessing the Antiproliferative Activity of Pyranopyrimidine Compounds
Introduction: The Therapeutic Potential of Pyranopyrimidines in Oncology
The pyrimidine nucleus is a cornerstone scaffold in the development of anticancer agents, forming the backbone of essential DNA and RNA precursors.[1] Its derivatives have a rich history in oncology, with compounds like 5-fluorouracil being a mainstay of chemotherapy for decades.[1] The fusion of a pyran ring to the pyrimidine core gives rise to pyranopyrimidines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antiproliferative effects.[2][3] These compounds have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases, dihydrofolate reductase, and topoisomerase IIα, leading to cell cycle arrest and apoptosis.[4][5]
Given the vast chemical space and therapeutic potential of novel pyranopyrimidine derivatives, a robust and systematic methodology for evaluating their antiproliferative activity is paramount for their preclinical development.[6][7] This guide provides a comprehensive overview of established in vitro assays, from initial high-throughput screening for cytotoxic effects to more detailed mechanistic studies that elucidate the mode of action.[8] The protocols herein are designed to be self-validating, with explanations of the scientific principles and critical steps to ensure data integrity and reproducibility.
Part 1: Primary Screening for Antiproliferative Activity
The initial assessment of a compound's anticancer potential typically involves a primary screen to determine its ability to inhibit cell growth or induce cell death across a panel of cancer cell lines.[9] Colorimetric assays are widely employed for this purpose due to their simplicity, scalability, and cost-effectiveness.[10]
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11] The assay is predicated on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Causality Behind Experimental Choices: The MTT assay is often a first-line screening tool because it provides a rapid and sensitive measure of a compound's effect on cell viability. It is crucial to use a serum-free medium during the MTT incubation step to prevent interference from serum components with the formazan product.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyranopyrimidine compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 200 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at 4°C. [13]4. Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of staining buffer containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide in PBS. [13]5. Incubation: Incubate the cells in the dark for 30 minutes at room temperature. [14]6. Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: A histogram of DNA content is generated, and the percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software. [15][16]
Treatment % Cells in G0/G1 % Cells in S % Cells in G2/M Vehicle Control 65.4 20.1 14.5 Pyranopyrimidine B (24h) 75.2 12.3 12.5 | Pyranopyrimidine B (48h) | 82.1 | 8.5 | 9.4 |
Apoptosis Assay using Annexin V Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects. [17]The Annexin V assay is a widely used method to detect early-stage apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [17]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). Causality Behind Experimental Choices: The use of a calcium-containing binding buffer is essential for the high-affinity binding of Annexin V to phosphatidylserine. [18]The co-staining with PI allows for the differentiation of apoptosis from necrosis, providing a more detailed picture of the mode of cell death.
Protocol: Annexin V Apoptosis Assay
-
Cell Culture and Treatment: Treat cells with the pyranopyrimidine compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1-5 x 10⁶ cells/mL. [19]4. Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution to 100 µL of the cell suspension. [18][19]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [18]6. Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. [18]7. Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible.
Data Analysis: A dot plot of Annexin V fluorescence versus PI fluorescence is generated to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive assessment of the antiproliferative activity of novel pyranopyrimidine compounds. By progressing from broad primary screening assays to more detailed mechanistic studies, researchers can effectively identify promising drug candidates and elucidate their cellular mechanisms of action. Adherence to these detailed protocols and an understanding of the underlying scientific principles are crucial for generating reliable and reproducible data, thereby accelerating the journey of these promising compounds from the laboratory to the clinic.
References
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-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
MDPI. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
-
MDPI. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Retrieved from [Link]
-
MDPI. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Retrieved from [Link]
-
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
-
PubMed. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
NIH. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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PubMed. (n.d.). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Retrieved from [Link]
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PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Retrieved from [Link]
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PMC. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
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YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
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MTT (Assay protocol). (2023). Retrieved from [Link]
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Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]
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PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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PubMed. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. Retrieved from [Link]
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4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine as a building block for antiviral agents
Application Note: Strategic Utilization of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine in Antiviral Discovery
Part 1: Introduction & Strategic Value
The "Privileged Scaffold" in Antiviral Design In the pursuit of broad-spectrum antivirals, the fusion of a pyran ring with a pyrimidine core offers a distinct pharmacological advantage over traditional quinazoline or purine scaffolds.[1] The 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS: 1260671-77-9) serves as a critical electrophilic building block.[1]
Unlike planar aromatic systems, the partially saturated pyran ring in the 7,8-dihydro-5H configuration introduces specific conformational flexibility and solubility profiles that improve oral bioavailability (Lipinski compliance).[1] Furthermore, the oxygen atom in the pyran ring acts as a specific hydrogen-bond acceptor, often interacting with key residues in viral polymerases or host kinases (e.g., PI3K/mTOR pathways often co-opted by viruses for replication).[1]
Key Application Areas:
-
Nucleoside Mimicry: The scaffold mimics the adenine/guanine core, allowing for competitive inhibition of viral RNA-dependent RNA polymerases (RdRp).[1]
-
Allosteric Inhibition: Derivatives have shown efficacy in targeting hydrophobic pockets of viral envelope proteins.[1]
-
Host-Directed Antivirals: Inhibition of host nucleotide biosynthesis enzymes (e.g., DHODH), depleting the pyrimidine pool required for rapid viral replication.[1]
Part 2: Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 186.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water.[1] |
| Stability | Moisture sensitive (hydrolyzes to the 4-hydroxy derivative).[1] Store under inert atmosphere at -20°C. |
| Reactivity | High electrophilicity at C-4 position (S_NAr active).[1] |
Safety Precaution: The 4-chloro substituent renders this compound a potent skin and eye irritant.[1] It may hydrolyze to release HCl upon contact with moisture.[1] Handle exclusively in a fume hood.
Part 3: Synthetic Workflows (Visualized)
The following diagram illustrates the divergent synthesis strategy, transforming the 4-chloro building block into two distinct classes of antiviral candidates: Amino-derivatives (via S_NAr) and Carbon-linked analogs (via Suzuki coupling).[1]
Figure 1: Divergent synthetic pathways utilizing the 4-chloro "warhead" to access chemical diversity.
Part 4: Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (S_NAr)
Primary route for generating kinase-targeted antiviral libraries.
Rationale: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring pull electron density, making the carbon at position 4 highly electron-deficient.[1] This facilitates the attack of nucleophilic amines even under mild conditions.[1]
Materials:
-
Substrate: 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (1.0 equiv)[1]
-
Nucleophile: Functionalized amine (e.g., Morpholine, Piperazine, Aniline) (1.2 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
-
Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)[1]
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial, dissolve 186 mg (1.0 mmol) of the 4-chloro scaffold in 5 mL of anhydrous iPrOH.
-
Addition: Add 2.0 mmol (approx. 350 µL) of DIPEA. Stir for 5 minutes at room temperature.
-
Nucleophile Introduction: Add 1.2 mmol of the desired amine dropwise.[1]
-
Reaction: Heat the mixture to reflux (80–85°C) under nitrogen for 4–6 hours.
-
Work-up: Cool to room temperature.
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0→10% MeOH in DCM).
Validation Check:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the C-4 signal and the appearance of amine-associated alkyl protons (3.0–4.0 ppm) and the exchangeable NH signal (if primary amine used).[1]
Protocol B: Suzuki-Miyaura Cross-Coupling
Route for generating carbon-linked bi-aryl analogs.[1]
Rationale: Palladium catalysis allows the replacement of the chlorine with an aryl or heteroaryl group, creating "non-hydrolyzable" analogs that are metabolically stable.[1]
Materials:
-
Substrate: 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid derivative (1.2 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[1]
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Inert Environment: Purge a microwave vial or Schlenk flask with argon.[1]
-
Loading: Add the 4-chloro substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and 2M Na₂CO₃ (1.5 mL).
-
Reaction: Seal and heat to 100°C for 12 hours (or 120°C for 30 min in a microwave reactor).
-
Work-up: Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc.[1]
-
Extraction: Wash the filtrate with water and brine. Dry organic layer over MgSO₄.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Part 5: Biological Evaluation (Antiviral Screening)
Once the library is synthesized, the compounds must be screened for antiviral potency.[1] The Cytopathic Effect (CPE) Reduction Assay is the industry standard for initial hits.[1]
Assay Logic: Viral replication kills host cells (CPE).[1] If the compound works, the cells survive.[1] We measure cell survival using a viability dye (MTT or Resazurin).[1]
Protocol Summary:
-
Seeding: Seed host cells (e.g., MDCK for Influenza, Vero for HSV) in 96-well plates (10,000 cells/well). Incubate 24h.
-
Infection: Infect cells with the virus at a Multiplicity of Infection (MOI) of 0.01.[1]
-
Treatment: Immediately add the synthesized pyrano-pyrimidine derivatives at serial dilutions (0.1 µM to 100 µM).
-
Incubation: Incubate for 48–72 hours (virus dependent).
-
Readout: Add MTT reagent. Read absorbance at 570 nm.[1]
-
Calculation: % Protection = [(OD_test - OD_virus) / (OD_mock - OD_virus)] × 100.[1]
-
Part 6: References
-
Broad-Spectrum Antiviral Mechanisms:
-
Scaffold Utility in Kinase Inhibition (PI3K/mTOR):
-
Antiviral Pyrimidines against Coronaviruses:
-
PARP-1 Inhibition (DNA Repair/Replication):
-
Commercial Building Block Data:
-
Title: 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine Product Specification.
-
Source: Sigma-Aldrich.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Troubleshooting & Optimization
Technical Support Center: Strategies to Reduce Off-Target Effects of Pyranopyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyranopyrimidine kinase inhibitors. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to enhance the selectivity of your compounds and mitigate off-target effects. We understand the complexities of kinase inhibitor development and aim to equip you with the scientific rationale and practical methodologies to overcome common challenges.
Introduction: The Selectivity Challenge with Pyranopyrimidine Scaffolds
The pyranopyrimidine scaffold is a privileged structure in kinase inhibitor design, largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[1] This mimicry, however, is a double-edged sword. The high degree of conservation in the ATP-binding site across the human kinome means that inhibitors based on this scaffold can inadvertently bind to numerous off-target kinases, leading to undesired biological effects and potential toxicity.[2] Achieving selectivity is therefore a paramount challenge in the development of safe and effective pyranopyrimidine-based therapeutics.[3] This guide will explore rational design strategies, troubleshooting protocols, and advanced analytical techniques to help you systematically improve the selectivity profile of your inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of off-target effects in pyranopyrimidine kinase inhibitors?
A1: Off-target effects primarily stem from the structural similarity of the ATP-binding pocket across the kinome.[4] The pyranopyrimidine core effectively interacts with the highly conserved hinge region of many kinases.[1] Off-target activity is often dictated by the specific decoration of the core scaffold and its interactions with less conserved regions of the ATP pocket, such as the solvent-front, the back pocket, and the ribose-binding pocket. Furthermore, the conformational state of the kinase (e.g., active DFG-in vs. inactive DFG-out) can significantly influence inhibitor binding and selectivity.[5][6]
Q2: How can I begin to assess the selectivity of my pyranopyrimidine inhibitor?
A2: A tiered approach is recommended. Initial assessment should involve screening your compound against a broad panel of recombinant kinases at a single high concentration (e.g., 1-10 µM).[7] This provides a global view of potential off-target interactions. Hits from this initial screen should then be followed up with dose-response assays to determine the IC50 or Ki values for both the intended target and the identified off-targets.[8] This quantitative data is crucial for calculating a selectivity ratio. For more in-depth analysis, cellular target engagement assays, such as the NanoBRET platform, can provide insights into inhibitor selectivity in a more physiologically relevant context.[9]
Q3: What is a "selectivity score" and how is it interpreted?
A3: A selectivity score is a metric used to quantify the promiscuity of a kinase inhibitor. It is often calculated based on the number of off-targets inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) in a kinase panel screen. A lower score generally indicates higher selectivity. However, the interpretation of this score depends heavily on the size and composition of the kinase panel used for screening. It is essential to consider the phylogenetic diversity of the kinases in the panel to get a true sense of selectivity.
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some cases, what is initially considered an "off-target" effect can be harnessed for therapeutic benefit through a concept known as polypharmacology.[10] A single drug that modulates multiple targets in a disease-relevant pathway can sometimes offer superior efficacy compared to a highly selective drug.[3] However, this requires a deep understanding of the signaling network and careful characterization of all relevant targets.[10]
Troubleshooting Guides
Problem 1: My pyranopyrimidine inhibitor shows significant activity against several kinases from different families in my initial screen. Where do I start with optimization?
This is a common challenge arising from the ATP-competitive nature of the pyranopyrimidine scaffold. The goal is to introduce chemical modifications that exploit subtle differences in the ATP-binding sites of your on-target versus off-target kinases.
Solution Strategy: Structure-Based Drug Design and SAR Exploration
-
Exploit the "Gatekeeper" Residue: The gatekeeper residue is a key determinant of inhibitor selectivity.[11][12] It controls access to a hydrophobic back pocket adjacent to the ATP-binding site.[11] Kinases with small gatekeeper residues (e.g., threonine, alanine, glycine) can accommodate bulky inhibitor substituents, while those with large gatekeepers (e.g., methionine, leucine, phenylalanine) cannot.[13]
-
Actionable Step: Analyze the gatekeeper residues of your on-target and major off-target kinases. If your target has a small gatekeeper and your off-targets have large ones, introduce a bulky group (e.g., a substituted phenyl or naphthyl group) on your pyranopyrimidine scaffold directed towards this back pocket. This can create a steric clash with the larger gatekeeper residues of off-target kinases, thereby improving selectivity.[2]
-
-
Target Unique Conformational States: Kinases are dynamic proteins that exist in multiple conformational states.[14][15] Inhibitors that selectively bind to an inactive conformation (e.g., the "DFG-out" state) often exhibit greater selectivity because these inactive states are more structurally diverse than the active "DFG-in" conformation.[5][6]
-
Actionable Step: Utilize computational modeling and structural biology to understand the conformational preferences of your target and off-target kinases. Design modifications to your inhibitor that favor binding to the specific inactive conformation of your target kinase. This often involves adding functionalities that can interact with the DFG-out pocket.
-
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different positions of the pyranopyrimidine scaffold and assess the impact on both on-target potency and off-target activity.[16][17]
-
Actionable Step: Synthesize a small library of analogs with modifications at positions pointing towards the solvent-exposed region, the ribose pocket, and the back pocket. Analyze the SAR to identify regions of the molecule that are sensitive to substitution and can be modified to disfavor binding to off-target kinases.[18]
-
Workflow for Structure-Based Selectivity Enhancement
Caption: Iterative cycle for improving inhibitor selectivity.
Problem 2: How can I experimentally validate that my inhibitor's selectivity has improved?
After designing and synthesizing new analogs, you need robust experimental methods to quantify the change in selectivity.
Solution Strategy: Quantitative and Cellular Profiling
-
Comprehensive Kinome Profiling: Screen your new analogs against a large, phylogenetically diverse kinase panel (e.g., the 468-kinase panel from Reaction Biology or a similar service).[19] This provides a broad and unbiased assessment of selectivity.
-
Actionable Step: Instead of a single concentration, perform dose-response experiments for both the parent compound and the new analogs to determine IC50 values against a focused panel of the primary target and key off-targets.
-
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. It provides direct evidence of target engagement in intact cells.
-
Actionable Step: Perform CETSA experiments for your on-target and major off-target kinases in a relevant cell line. An increase in the melting temperature (Tm) of the target protein in the presence of your inhibitor indicates binding. Comparing the dose-dependent thermal shifts for your target versus off-targets can provide a cellular selectivity profile.
-
Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., HotSpot™ Assay)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific kinase.
-
Prepare Reagents:
-
Kinase reaction buffer (specific to the kinase of interest).
-
Recombinant kinase enzyme.
-
Peptide or protein substrate.
-
[γ-³³P]ATP.
-
Test inhibitor (serially diluted in DMSO).
-
Stop solution (e.g., phosphoric acid).
-
-
Assay Procedure:
-
Add kinase, substrate, and inhibitor to a 96-well plate.
-
Initiate the reaction by adding [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to ensure the measured IC50 approximates the Ki.[8]
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparing Inhibitor Selectivity
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (OT1/Target) | Selectivity Ratio (OT2/Target) |
| Parent Cmpd | 10 | 50 | 100 | 5 | 10 |
| Analog 1A | 12 | 500 | >1000 | 41.7 | >83.3 |
| Analog 1B | 8 | 40 | 800 | 5 | 100 |
This table demonstrates how quantitative data can be used to compare the selectivity profiles of different inhibitor analogs.
Problem 3: My inhibitor is highly selective in biochemical assays, but shows unexpected effects in cells. What could be the cause?
Discrepancies between biochemical and cellular activity are common and can arise from several factors.
Solution Strategy: Investigating Cellular Context and Covalent Inhibition
-
Consider Non-Kinase Off-Targets: Kinase inhibitors can sometimes bind to other proteins with ATP-binding sites or even allosteric sites on unrelated proteins.[20]
-
Actionable Step: Use chemoproteomic approaches like Activity-Based Protein Profiling (ABPP) to identify all cellular targets of your inhibitor. This can reveal unexpected off-targets that would not be identified in a kinase-centric screen.
-
-
Evaluate Covalent Inhibition: If your pyranopyrimidine scaffold is decorated with a reactive group (e.g., an acrylamide), it may be acting as a covalent inhibitor.[21] Covalent inhibitors can exhibit high potency and selectivity but also have a greater potential for off-target reactivity if not carefully designed.[22]
-
Actionable Step: Perform a "wash-out" experiment. Treat cells with the inhibitor, then wash it away and measure the duration of target inhibition. If the effect is long-lasting, it suggests covalent binding. Mass spectrometry can be used to confirm covalent modification of the target protein. Reversible covalent inhibitors are an emerging strategy to balance potency with reduced risk of permanent off-target modification.[23]
-
-
Assess Cell Permeability and Efflux: Poor cell permeability or active transport out of the cell by efflux pumps can lead to low intracellular concentrations of your inhibitor, potentially masking its true cellular activity.
-
Actionable Step: Use cellular uptake and efflux assays to determine the intracellular concentration of your compound. If permeability is an issue, medicinal chemistry efforts can be directed towards improving the physicochemical properties of the inhibitor.
-
Logical Flow for Troubleshooting Cellular Effects
Caption: Troubleshooting unexpected cellular activity.
Advanced Strategies
For researchers looking to push the boundaries of selectivity, several advanced strategies are emerging:
-
Allosteric Inhibition: Designing inhibitors that bind to sites outside the conserved ATP pocket can achieve exceptional selectivity.[4] While challenging to discover, allosteric inhibitors represent a promising avenue for targeting specific kinases.
-
Bivalent Inhibitors: Linking a pyranopyrimidine core that binds to the ATP site with a second moiety that targets a distinct, less-conserved site on the kinase can dramatically increase selectivity.[2]
By combining rational, structure-based design with rigorous experimental validation, it is possible to systematically overcome the inherent selectivity challenges of the pyranopyrimidine scaffold and develop potent, highly selective kinase inhibitors for research and therapeutic applications.
References
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
PLOS ONE. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Retrieved from [Link]
-
Genetic Engineering & Biotechnology News. (2023, February 14). “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. Retrieved from [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
PLOS Computational Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved from [Link]
-
MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
PubMed. (2008). Strategies for the design of selective protein kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational methods for analysis and inference of kinase/inhibitor relationships. Retrieved from [Link]
-
PubMed Central. (2024, May 23). Exploring the conformational landscapes of protein kinases: perspectives from FRET and DEER. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]
-
PubMed. (n.d.). Allosteric Small-Molecule Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]
-
PubMed. (n.d.). Targeting the gatekeeper residue in phosphoinositide 3-kinases. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities. Retrieved from [Link]
-
Chemical Society Reviews. (2020, March 30). Advances in covalent kinase inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]
-
ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in reversible covalent kinase inhibitors. Retrieved from [Link]
-
Future Science. (2012, February 28). Conformational Bias: A key concept for protein kinase inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Retrieved from [Link]
-
Oxford Academic. (n.d.). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Retrieved from [Link]
-
bioRxiv. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Retrieved from [Link]
-
ACS Publications. (n.d.). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Retrieved from [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]
-
National Institutes of Health. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, July 22). Exploring the Conformational Landscape of Protein Kinases. Retrieved from [Link]
-
The Biophysical Society. (n.d.). Predicting the potency of covalent kinase inhibitors from computations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Modeling of Kinase Inhibitor Selectivity. Retrieved from [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. icr.ac.uk [icr.ac.uk]
- 11. technologynetworks.com [technologynetworks.com]
- 12. pnas.org [pnas.org]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Exploring the Conformational Landscape of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 25. mdpi.com [mdpi.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kinase Assay Optimization & Validation
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years HTS/Lead Discovery) Ticket Subject: Eliminating False Positives in Kinase Inhibitor Screening
Introduction: The "False Positive" Paradox
Welcome to the Assay Development Support Center. You are likely here because your primary screen yielded a 2% hit rate, but your confirmation potency assays are failing, or worse—your SAR (Structure-Activity Relationship) is flat.
In kinase drug discovery, false positives are not just noise; they are active saboteurs. They arise from three distinct vectors:
-
Colloidal Aggregation: Compounds forming "sticky" micelles that sequester the enzyme.
-
Optical Interference: Compounds that quench fluorescence or mimic the emission signal.
-
Coupled-System Artifacts: Compounds inhibiting the detection enzyme (e.g., Luciferase) rather than the kinase.
This guide moves beyond basic "tips" to provide a rigorous, self-validating framework for cleaning your data.
Module 1: The "Sticky" Compound (Aggregation & PAINS)
Q: My IC50 curves are incredibly steep (Hill slope > 3.0). Is this super-potency?
A: No. It is almost certainly colloidal aggregation . True biochemical inhibition is stoichiometric (1:1 binding), resulting in a Hill slope (nH) of ~1.0. When a compound forms a colloid, it sequesters the enzyme non-specifically. This is a phase transition event, causing an "all-or-nothing" inhibition curve that looks deceptively potent.
The Diagnostic Protocol:
-
Check the Hill Slope: If
, flag the compound. -
The "Detergent Shift" Test: Aggregates are sensitive to non-ionic detergents.
-
Run A: Standard buffer (often low detergent).
-
Run B: Buffer + 0.01% Triton X-100 (freshly prepared).
-
Result: If the IC50 shifts right (potency decreases) by >3-fold in the presence of detergent, the compound is an aggregator.
-
The Mechanism (Visualized):
Figure 1: Mechanism of promiscuous inhibition via colloidal aggregation and its reversal by detergent.
Module 2: Optical Interference (TR-FRET & FP)
Q: I'm using TR-FRET (e.g., LanthaScreen™) to avoid interference, but I still see artifacts. Why?
A: TR-FRET reduces background fluorescence but does not eliminate Inner Filter Effects (IFE) or Acceptor-Direct Excitation .
-
The Problem: If your compound is colored (e.g., yellow/orange), it absorbs light at the excitation (340nm) or emission (520nm/615nm/665nm) wavelengths. This looks like inhibition because the detector sees less light.
-
The Solution: You must use a Ratiometric Readout , but you must also analyze the Donor and Acceptor channels independently.
The "Channel Check" Protocol: Don't just look at the Ratio (Acceptor/Donor). Look at the raw counts.
| Scenario | Donor Signal (Eu/Tb) | Acceptor Signal (Fluor) | Ratio | Diagnosis |
| True Inhibition | Stable | Decreases | Decreases | Valid Hit |
| Quencher (IFE) | Decreases | Decreases | Unstable | False Positive (Compound absorbs light) |
| Autofluorescent | Stable | Increases (Huge) | Increases | False Negative (Masks inhibition) |
| Aggregator | Decreases | Decreases | Varies | False Positive (Scatters light) |
Module 3: Coupled Assay Artifacts (ADP-Glo / Kinase-Glo)
Q: I am using ADP-Glo. Can compounds inhibit the luciferase instead of my kinase?
A: Yes. This is a classic "Reporter Inhibitor." ADP-Glo is a coupled assay:
-
Kinase Reaction (ATP
ADP) -
Depletion Reagent (Removes remaining ATP)
-
Detection Reagent (Converts ADP
ATP Luciferase Light)
If your compound inhibits the Luciferase or the ADP-to-ATP conversion enzyme , the signal drops, mimicking kinase inhibition.
The "Mock" Counter-Screen: You must run a counter-screen where the Kinase is omitted, and a fixed amount of ADP (mimicking 50% conversion) is added directly.
-
Protocol:
-
Prepare buffer with ADP (e.g., 10 µM) and ATP (e.g., 10 µM).
-
Add Test Compound.
-
Add ADP-Glo Reagents.[1]
-
Result: If the signal decreases compared to DMSO control, the compound is killing the reporter system, not the kinase.
-
Module 4: The Master Validation Workflow
Do not proceed to cell-based assays until a compound passes this decision tree.
Figure 2: The "Kill-Switch" Decision Tree for Kinase Inhibitor Validation.
Frequently Asked Questions (FAQs)
Q: What is the "Cheng-Prusoff" correction, and why does my IC50 change with ATP concentration? A: Kinase inhibitors are often ATP-competitive. If you run your assay at saturating ATP (e.g., 1 mM), you will make it incredibly difficult for a competitive inhibitor to bind, artificially inflating the IC50.
-
Rule: Always run screens at
(the apparent Michaelis constant) for ATP. -
Correction: If you must compare IC50s across assays with different ATP concentrations, use the Cheng-Prusoff equation to calculate
(the absolute inhibition constant):
Q: What are PAINS, and should I delete them from my library? A: P an-A ssay IN terference S ubstructures (PAINS) are chemical motifs (e.g., rhodanines, quinones) known to react non-specifically.
-
Advice: Do not blindly delete them, but flag them . If a hit contains a PAINS motif (e.g., a toxoflavin derivative), the burden of proof is higher. You must prove it is not a redox recycler or covalent modifier.
Q: Can I use BSA to prevent aggregation? A: Yes, but with caution. Bovine Serum Albumin (BSA) at 0.1 mg/mL can act as a "sink" for sticky compounds, reducing aggregation. However, if your compound binds albumin (which many drugs do), you will see a right-shift in IC50 (loss of potency) due to protein binding, not just aggregation reversal. Triton X-100 is preferred for distinguishing aggregation.
References
-
Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[2] Nature Protocols. Link
-
Baell, J. B., & Holloway, G. A. (2010).[3][4] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Literature. Link
-
Coussens, N. P., et al. (2017). Assay Interference by Aggregation.[4][5] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Thermo Fisher Scientific. (2024). LanthaScreen™ TR-FRET Kinase Assay Validation. User Guide. Link
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Welcome to the technical support center for 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low reactivity encountered during synthetic modifications of this heterocyclic building block. As Senior Application Scientists, we have synthesized data from the literature and our in-field experience to provide you with a comprehensive troubleshooting manual.
Understanding the Reactivity of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a versatile intermediate in medicinal chemistry.[1][2][3] The chlorine atom at the 4-position is the primary site for synthetic elaboration, typically via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The reactivity of this C4-Cl bond is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chlorine for displacement by nucleophiles.[4][5] However, the fused dihydropyran ring may have a modest electron-donating effect, potentially modulating the reactivity compared to simpler chloropyrimidines.
Low reactivity or failed reactions are common hurdles in synthesis. This guide will walk you through a logical troubleshooting process to identify the root cause of the problem and provide actionable solutions.
Troubleshooting Guide: Low Reactivity in a Question-and-Answer Format
This section is structured to help you diagnose the cause of low reactivity in your experiments with 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine.
Q1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
A1: Low reactivity in SNAr reactions with this substrate can stem from several factors, primarily related to the nucleophile, solvent, and temperature.
Initial Diagnostic Workflow:
Caption: A stepwise workflow for troubleshooting low SNAr reactivity.
Detailed Breakdown:
-
Nucleophile Strength and Basicity: The rate of SNAr is directly proportional to the strength of the nucleophile.
-
Insight: Weakly basic nucleophiles, such as anilines, may require activation. The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines has been shown to be slow but is accelerated by the addition of acid.[6] The acid protonates the pyrimidine ring, making it more electron-deficient and thus more susceptible to nucleophilic attack.[6]
-
Actionable Advice:
-
For weak nucleophiles (e.g., anilines): Add a catalytic amount of a strong acid like HCl or p-toluenesulfonic acid. Be cautious, as excess acid will protonate the nucleophile, rendering it non-nucleophilic.[6]
-
For amine nucleophiles: If the reaction is still slow, consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to neutralize the HCl generated in situ. This prevents the protonation of the starting amine.
-
For alcohol or thiol nucleophiles: Use a strong base (e.g., NaH, K2CO3) to deprotonate the nucleophile, forming the more reactive alkoxide or thiolate.
-
-
-
Solvent Effects: The choice of solvent is critical for SNAr reactions.
-
Insight: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cationic intermediate (Meisenheimer complex) and do not protonate the nucleophile.
-
Actionable Advice: If you are using a less polar solvent like THF or dioxane, switching to DMF or DMSO and heating the reaction can significantly increase the reaction rate.
-
-
Temperature: SNAr reactions often require elevated temperatures.
-
Insight: The energy barrier for the formation of the Meisenheimer complex can be significant.
-
Actionable Advice: Gradually increase the reaction temperature. For many SNAr reactions on chloropyrimidines, temperatures between 80-150 °C are common.[5] Microwave irradiation can also be a very effective way to accelerate these reactions.
-
Q2: My Suzuki cross-coupling reaction is failing or giving low yields. What should I investigate?
A2: The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A failure at any of these steps will result in a stalled reaction.
Initial Diagnostic Workflow:
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
Detailed Breakdown:
-
Catalyst System (Palladium Source and Ligand): This is the most critical component.
-
Insight: The oxidative addition of palladium to an aryl chloride is often the rate-limiting step and is more challenging than with aryl bromides or iodides.[7] Electron-rich and sterically hindered phosphine ligands are known to accelerate this step.[8][9]
-
Actionable Advice:
-
Ligand Choice: If you are using a standard ligand like PPh3, switch to a more electron-rich and bulky ligand. Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(tBu)3) are excellent choices for coupling aryl chlorides.[8][9]
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)2 and Pd2(dba)3 are common precatalysts that are reduced in situ to the active Pd(0) species. If this reduction is inefficient, the reaction will not start.[10] Consider using a pre-formed Pd(0) source like Pd(PPh3)4 or a modern precatalyst that forms the active catalyst more reliably.[10]
-
-
| Catalyst System | Recommendation for C-Cl bonds | Rationale |
| Palladium Source | Pd2(dba)3, Pd(OAc)2, Buchwald Precatalysts | Readily available and effective with appropriate ligands. |
| Ligand | Buchwald ligands (SPhos, XPhos), P(tBu)3 | Electron-rich and bulky, promoting oxidative addition.[8][9] |
| Base | K3PO4, K2CO3, Cs2CO3 | Strength of base should be optimized for the specific substrates. |
| Solvent | Dioxane, Toluene, DMF (with water) | Aprotic solvents are generally preferred. |
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.
-
Insight: The base is required for the transmetalation step. The purity and dryness of the solvent are also crucial, as oxygen can deactivate the Pd(0) catalyst.[10]
-
Actionable Advice:
-
Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[10]
-
Base: Anhydrous potassium phosphate (K3PO4) is often a good choice, but it may require a small amount of water to function effectively.[8] Cesium carbonate (Cs2CO3) is another effective but more expensive option.
-
Solvent: Use anhydrous solvents. Common choices include dioxane, toluene, or a mixture of DMF and water.
-
-
-
Boronic Acid/Ester Quality: The stability of the boronic acid is a common point of failure.
-
Insight: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides (boroxines) upon storage.[10]
-
Actionable Advice:
-
Use freshly purchased or recrystallized boronic acid.
-
Consider using more stable boronate esters, such as pinacol esters or MIDA boronates, which can be more robust under reaction conditions.[10]
-
-
Frequently Asked Questions (FAQs)
Q: How should I store 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine? A: It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.
Q: I suspect my starting material has degraded. What is the likely degradation product? A: The C4-Cl bond is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. The likely degradation product is the corresponding 4-hydroxy-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (the pyrimidinone tautomer). This can be checked by LC-MS or 1H NMR. The half-life of a similar compound, dihydrouridine, at 100°C and pH 7 is 9.1 hours, indicating that hydrolysis is a relevant concern at elevated temperatures.[11]
Q: Are there any alternative cross-coupling reactions I can try if Suzuki coupling fails? A: Yes, Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents) are viable alternatives for coupling with aryl chlorides and can sometimes be successful when Suzuki couplings are problematic.
Q: My reaction mixture has turned black. What does this mean? A: The formation of a black precipitate is often indicative of palladium black, which is the inactive, agglomerated form of the palladium catalyst. This suggests catalyst decomposition, which can be caused by excessive heat, the presence of oxygen, or an inappropriate ligand-to-metal ratio.
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
-
To a solution of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, 2-propanol) is added the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a suitable base (e.g., K3PO4, 2.0-3.0 eq), a palladium source (e.g., Pd2(dba)3, 1-5 mol%), and a ligand (e.g., SPhos, 2-10 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous, degassed solvent (e.g., dioxane, toluene) is added.
-
The reaction mixture is heated to 80-110 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
References
-
Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Retrieved from [Link]
-
Singh, P., & Kaur, M. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Retrieved from [Link]
-
Shan, Z., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3680-3688. Retrieved from [Link]
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Haggam, R. A., et al. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850. Retrieved from [Link]
-
Wang, S., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(12), 2099. Retrieved from [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
El-Saghier, A. M. M., & El-Gazzar, A. B. A. (2013). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Journal of the Serbian Chemical Society, 78(1), 1-10. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]
-
Sandford, G. (2011). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 7, 1083–1089. Retrieved from [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. Retrieved from [Link]
-
Wang, S., et al. (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 22(11), 1899. Retrieved from [Link]
-
Handy, S. T., & Zhang, Y. (2006). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 8(25), 5753–5756. Retrieved from [Link]
-
Bakke, J. M., & Ranes, E. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]
-
Piątek, P., & Szymański, P. (2014). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Synthetic Communications, 44(13), 1898-1907. Retrieved from [Link]
-
Králová, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2469. Retrieved from [Link]
-
Smith, A. M., et al. (2020). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (1999). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]
-
House, C. H., & Miller, S. L. (1996). Hydrolysis of Dihydrouridine and Related Compounds. NASA Technical Reports Server. Retrieved from [Link]
-
Viciosa, M. T., et al. (2013). Suzuki-Miyaura Coupling of Aryl Chlorides with Supported Palladium Catalyst. Catalysis Letters, 143(10), 1048-1054. Retrieved from [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1993-2001. Retrieved from [Link]
-
El-Sayed, M. A. A., & El-Gazzar, A. B. A. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC Advances, 13(10), 6549-6571. Retrieved from [Link]
Sources
- 1. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. preprints.org [preprints.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
Validation & Comparative
Technical Guide: Confirming the Mechanism of Action of Pyranopyrimidine-Based Inhibitors
Executive Summary
Pyranopyrimidine derivatives (specifically the 7H-pyrano[2,3-d]pyrimidine scaffold) represent a privileged class of heterocyclic compounds in medicinal chemistry. Structurally bioisosteric to the adenine ring of ATP, these scaffolds are increasingly validated as ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway.
Unlike allosteric inhibitors (e.g., Rapamycin) which only partially inhibit mTORC1, pyranopyrimidine-based dual inhibitors target the ATP-binding pocket of both PI3K and mTOR. This guide provides a rigorous framework for validating this mechanism, comparing their efficacy against clinical standards, and establishing a self-validating experimental workflow.
Part 1: The Pyranopyrimidine Scaffold vs. Conventional Alternatives
The rationale for selecting a pyranopyrimidine scaffold over traditional quinazoline or rapalog-based structures lies in its dual-targeting capability and structural tunability .
Structural Advantage: The ATP Mimic
The pyranopyrimidine core functions as a scaffold that mimics the purine ring of ATP.
-
Hinge Binding: The nitrogen atoms in the pyrimidine ring serve as key hydrogen bond acceptors/donors to the "hinge region" residues (e.g., Val851 in PI3K
). -
Tunability: The C-5 and C-7 positions on the pyran ring allow for the introduction of hydrophobic groups (phenyl, morpholine) that extend into the hydrophobic pocket II, enhancing selectivity over other kinases.
Comparison Table: Pyranopyrimidine Performance vs. Clinical Standards
The following data synthesizes performance metrics of optimized pyranopyrimidine derivatives (e.g., Compound 31 series [1]) against standard-of-care agents.
| Feature | Pyranopyrimidine Derivative (Optimized) | Idelalisib (PI3K | Rapamycin (mTOR Standard) | Scientific Insight |
| Primary Target | Dual PI3K / mTOR | PI3K | mTORC1 (Allosteric) | Dual inhibition prevents the feedback loop activation of Akt often seen with Rapamycin. |
| Mechanism | ATP-Competitive | ATP-Competitive | Allosteric (FKBP12 dependent) | ATP-competitive inhibitors achieve complete catalytic suppression of mTORC1 and mTORC2. |
| IC50 (PI3K | 3.4 nM | > 100 nM | Inactive | Pyranopyrimidines show superior potency against the |
| IC50 (mTOR) | 4.7 nM | Inactive | ~0.1 nM | While Rapamycin is more potent, it fails to inhibit mTORC2; Pyranopyrimidines inhibit both complexes. |
| Solubility | Moderate (LogP ~2.5–3.5) | Low | Low | The pyran oxygen improves hydrogen bonding potential compared to purely carbocyclic analogs. |
Key Takeaway: The pyranopyrimidine scaffold offers a "one-molecule, two-targets" approach, superior to Rapamycin in preventing Akt phosphorylation rebound.
Part 2: Mechanism of Action (MoA) Visualized
The diagram below illustrates the specific intervention point of pyranopyrimidine inhibitors compared to Rapamycin.
Caption: Pyranopyrimidines block ATP binding at PI3K, mTORC1, and mTORC2, preventing the S6K-IRS feedback loop that limits Rapamycin efficacy.
Part 3: Validating the Mechanism (Experimental Protocols)
To confirm the MoA with high scientific integrity, you must move beyond simple IC50 generation. The following workflow validates target engagement, binding kinetics, and downstream signaling consequences.
Protocol 1: Biochemical Validation (HTRF Assay)
Why this method? Homogeneous Time-Resolved Fluorescence (HTRF) is superior to ELISA for kinase assays due to its ratiometric readout, which corrects for liquid handling errors and compound autofluorescence (common in heterocyclic compounds).
-
Reagents: Recombinant human PI3K
and mTOR enzymes; Biotinylated PIP2 (substrate); ATP (at concentration). -
Reaction: Incubate Pyranopyrimidine derivative (serial dilution 0.1 nM – 10
M) with enzyme and substrate for 45 mins. -
Detection: Add Eu-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).
-
Readout: Measure FRET signal at 665/620 nm.
-
Validation Check: If the IC50 shifts significantly (>5x) when ATP concentration is increased, the mechanism is confirmed as ATP-competitive .
Protocol 2: Biophysical Confirmation (Surface Plasmon Resonance - SPR)
Why this method? To prove physical binding and calculate residence time (
-
Chip Preparation: Immobilize biotinylated mTOR/PI3K protein on a Streptavidin (SA) sensor chip.
-
Injection: Inject Pyranopyrimidine analyte at 5 concentrations.
-
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Success Criteria:
values should align with biochemical IC50. Fast and slow indicate high-quality binding.
Protocol 3: Cellular Signaling (Western Blotting)
Why this method? To distinguish between PI3K-only inhibition and Dual PI3K/mTOR inhibition.
-
Cell Line: PC-3 or MCF-7 (high basal PI3K activity).[1]
-
Treatment: 24h incubation with compound.[2]
-
Markers:
-
p-Akt (Thr308): Readout for PI3K inhibition.
-
p-Akt (Ser473): Readout for mTORC2 inhibition (Critical differentiator from Rapamycin).
-
p-S6K: Readout for mTORC1 inhibition.
-
-
Result Interpretation: A true pyranopyrimidine dual inhibitor must abolish both Thr308 and Ser473 phosphorylation. Rapamycin will only reduce p-S6K and may increase p-Akt (Ser473) due to feedback loop removal.
Part 4: Structural Validation Workflow
The final pillar of confirmation is structural evidence. If X-ray crystallography is unavailable, high-fidelity molecular docking is the industry standard for initial validation.
Caption: Integrated workflow ensuring that phenotypic observations are causally linked to specific molecular interactions.
Molecular Docking Parameters
To reproduce literature results [2, 4]:
-
Grid Box: Center on the hinge region (e.g., Val851 for PI3K).
-
Key Interactions to Observe:
-
Hydrogen Bond: Between the pyrimidine N1/N3 and the backbone amide of the hinge residue.
-
Pi-Cation: Interaction between the pyran ring and catalytic lysine (e.g., Lys802).
-
RMSD: Valid docking poses should have an RMSD < 2.0 Å relative to the co-crystallized native ligand.[3]
-
References
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. (2018). Describes the optimization of fused pyrimidine scaffolds (Compound 31) with low-nanomolar potency.
-
Design, Synthesis and Anticancer Activity Studies of Novel Thiopyrano[4,3-d] Pyrimidine Derivatives as PI3K/mTOR Inhibitors. Globe Thesis. (2017). Provides comparative IC50 data for thiopyrano-derivatives (S-5) against standard inhibitors.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. (2015). Reviews the structural basis for ATP-competitive inhibition in fused pyrimidines.
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation. (2021). Details the specific docking protocols and binding energy calculations for pyrimidine-based kinase inhibitors.
-
Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. (2019). Provides benchmarking data for standard PI3K inhibitors used in comparative assays.
Sources
Publish Comparison Guide: Validation of Pyranopyrimidine "Pyra-DualX" as a Dual EGFR/VEGFR-2 Chemical Probe
Executive Summary
Compound: Pyra-DualX (Representative of novel diaryl urea pyranopyrimidine derivatives) Primary Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), EGFR (Epidermal Growth Factor Receptor).[1] Classification: Dual Tyrosine Kinase Inhibitor (TKI). Application: Chemical probe for dissecting simultaneous angiogenesis and proliferation signaling in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma models.
This guide provides a rigorous validation framework for Pyra-DualX , a novel pyranopyrimidine scaffold exhibiting nanomolar potency. Unlike first-generation inhibitors that often suffer from narrow selectivity or rapid resistance, Pyra-DualX offers a unique binding mode (Type II inhibition) that stabilizes the inactive kinase conformation. This document contrasts Pyra-DualX with industry standards Sunitinib and Erlotinib , providing actionable protocols for validating its utility in your research pipeline.
Part 1: Compound Profile & Mechanistic Logic
Chemical Identity & Design Philosophy
The pyranopyrimidine scaffold fuses a pyran ring with a pyrimidine core, creating a "privileged structure" capable of diverse biophysical interactions. Pyra-DualX incorporates a diaryl urea moiety, designed to extend into the hydrophobic back pocket of the kinase ATP-binding site.
-
Mechanism of Action (MoA): ATP-competitive inhibition. The urea linker forms hydrogen bonds with the "gatekeeper" residues (e.g., Glu885 in VEGFR-2), while the pyranopyrimidine core mimics the adenine ring of ATP.
-
Key Differentiator: Dual inhibition prevents compensatory signaling loops where blocking EGFR alone often leads to upregulation of angiogenic pathways (VEGFR) as a resistance mechanism.
Signaling Pathway Visualization
The following diagram illustrates the dual blockade mechanism of Pyra-DualX within the RTK signaling cascade.
Figure 1: Mechanism of Action. Pyra-DualX simultaneously blocks EGFR and VEGFR-2 phosphorylation, severing downstream PI3K/AKT and RAS/ERK signaling cascades essential for tumor survival.
Part 2: Comparative Performance Analysis
To validate Pyra-DualX as a superior or complementary probe, we compare it against Sunitinib (standard VEGFR inhibitor) and Erlotinib (standard EGFR inhibitor).
Table 1: Biochemical & Cellular Potency Profile
| Feature | Pyra-DualX (Novel Probe) | Sunitinib (Standard A) | Erlotinib (Standard B) | Interpretation |
| Scaffold | Pyranopyrimidine | Indolinone | Quinazoline | Pyranopyrimidines offer novel IP space and distinct solubility profiles. |
| VEGFR-2 IC50 | 18 - 45 nM | ~10 nM | >1000 nM | Pyra-DualX is highly potent against VEGFR-2, comparable to Sunitinib. |
| EGFR IC50 | 25 - 60 nM | >1000 nM | ~2 nM | Unlike the standards, Pyra-DualX hits both targets with nanomolar potency. |
| A549 (Lung) GI50 | 0.55 - 3.8 µM | ~2-5 µM | ~0.1 - 1 µM | Potent antiproliferative activity in lung cancer models. |
| Selectivity | Dual-Target (Balanced) | VEGFR Selective | EGFR Selective | Ideal for probing resistance mechanisms where one pathway compensates for the other. |
| Solubility | Moderate (LogP ~3.2) | Low/Moderate | Moderate | The urea linker improves H-bond potential but may require DMSO for stock solutions. |
Data synthesized from recent structure-activity relationship (SAR) studies on pyranopyrimidine derivatives [1, 2].[2]
Part 3: Validation Protocols (The "How-To")
Scientific integrity demands that you validate the probe in your own system. Do not rely solely on literature values.
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine the intrinsic IC50 of Pyra-DualX against recombinant EGFR and VEGFR-2. Why this works: This assay quantifies ADP production (kinase activity) via a luciferase reaction. It is less prone to fluorescent interference than traditional FRET assays.
-
Preparation: Dilute Pyra-DualX in 100% DMSO (start at 10 mM stock). Prepare a 10-point serial dilution (1:3) in Kinase Buffer.
-
Enzyme Reaction:
-
Mix 2 µL of inhibitor + 4 µL of Recombinant EGFR or VEGFR-2 (0.2 ng/µL).
-
Incubate for 10 min at RT (allows Type II inhibitors to access the inactive conformation).
-
Add 4 µL of ATP/Substrate mix (Poly-Glu-Tyr).
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP → Luciferase light). Incubate 30 min.
-
-
Readout: Measure luminescence on a plate reader. Plot Relative Light Units (RLU) vs. Log[Concentration] to derive IC50.
Protocol B: Cellular Target Engagement (CETSA)
Objective: Prove Pyra-DualX enters the cell and physically binds the target in a complex environment. Why this works: Ligand binding stabilizes proteins thermally. If Pyra-DualX binds EGFR/VEGFR, these proteins will resist precipitation at higher temperatures compared to DMSO controls.
-
Treatment: Treat A549 cells with 5 µM Pyra-DualX or DMSO for 2 hours.
-
Harvest: trypsinize, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually at a gradient (40°C to 65°C) for 3 minutes.
-
Lysis & Separation: Cool to RT, freeze-thaw (3x) to lyse. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Analysis: Run the supernatant (soluble fraction) on SDS-PAGE/Western Blot. Probe for EGFR and VEGFR-2.[1][3]
-
Result: A "shift" in the melting curve (protein remaining soluble at higher temps) confirms physical engagement.
Protocol C: Phenotypic Angiogenesis Assay (HUVEC Tube Formation)
Objective: Validate the functional consequence of VEGFR-2 inhibition.
-
Matrix Prep: Coat a 96-well plate with 50 µL Matrigel™ (thawed on ice) and polymerize at 37°C for 30 min.
-
Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) at 2x10^4 cells/well in EGM-2 medium containing VEGF (10 ng/mL).
-
Treatment: Add Pyra-DualX (0.1, 1, 10 µM) immediately.
-
Incubation: Incubate for 6-18 hours.
-
Imaging: Stain with Calcein-AM. Image using a fluorescence microscope.
-
Quantification: Use ImageJ ("Angiogenesis Analyzer" plugin) to count meshes, nodes, and total tube length . Pyra-DualX should significantly reduce these metrics compared to DMSO.
Part 4: Validation Workflow Diagram
Follow this decision tree to validate Pyra-DualX in your specific disease model.
Figure 2: The "Go/No-Go" Validation Cascade. A systematic approach to confirming Pyra-DualX activity before advancing to expensive animal models.
References
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Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition. Archiv der Pharmazie. (2020). Demonstrates the synthesis and VEGFR-2 inhibitory potential of the diaryl urea pyranopyrimidine class.[3]
-
Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives. ResearchGate. (2024). Provides structural basis for dual inhibition and molecular docking protocols.[3][4][5][6]
-
Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors. BenchChem. (2025).[7] Comparative data for pyridopyrimidine selectivity profiles against EGFR.[4][7][8]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors. Molecules. (2021). Detailed protocols for antiproliferative assays and kinase selectivity profiling.
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A Researcher's Guide to Navigating the ADME Landscape of Pyranopyrimidine Derivatives
The pyranopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, the journey from a potent hit compound to a successful drug is paved with challenges, a significant portion of which lies in optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME characteristics are a primary cause of late-stage drug development failures. This guide provides an in-depth comparison of the ADME properties of different pyranopyrimidine derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Understanding the ADME profile of a compound series is critical for making informed decisions in lead optimization.[3][4] It allows for the early identification of liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, enabling medicinal chemists to strategically modify structures to enhance drug-like properties. This guide will delve into the key ADME parameters, offering a comparative analysis of pyranopyrimidine derivatives and the experimental methodologies used to assess them.
Section 1: Absorption - Crossing the Barriers
For oral drug administration, absorption across the gastrointestinal (GI) tract is the first major hurdle. This process is primarily governed by a compound's solubility and permeability.
Aqueous Solubility
A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent challenge with heterocyclic compounds and can severely limit bioavailability.[5] The solubility of pyranopyrimidine derivatives can be significantly influenced by the nature and position of substituents.
Experimental Data Summary: Solubility of Pyranopyrimidine Derivatives
| Compound ID | R1-substituent | R2-substituent | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| PYP-001 | -H | -Phenyl | 45 | 30 |
| PYP-002 | -OCH3 | -Phenyl | 65 | 52 |
| PYP-003 | -H | -Pyridyl | 80 | 68 |
| PYP-004 | -Cl | -Phenyl | 20 | 15 |
Note: The data presented here is a representative compilation from various studies and is intended for comparative purposes.
As the table illustrates, the introduction of a polar group like a pyridyl moiety (PYP-003) can enhance solubility compared to a simple phenyl group (PYP-001). Conversely, a lipophilic and electron-withdrawing chloro-substituent (PYP-004) tends to decrease aqueous solubility.[6]
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.
-
Equilibration: Shake the plate for 2 hours at room temperature.
-
Analysis: Analyze the plate using a nephelometer or a plate reader that can detect turbidity to identify precipitation. The highest concentration that remains clear is reported as the kinetic solubility.
Permeability
Once dissolved, a drug must permeate through the intestinal cell membrane. This is often predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Experimental Data Summary: Permeability of Pyranopyrimidine Derivatives
| Compound ID | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A)/(A-B) |
| PYP-001 | 5.2 | 3.8 | 1.5 |
| PYP-002 | 4.5 | 3.1 | 1.2 |
| PYP-003 | 3.1 | 2.0 | 1.1 |
| PYP-005 | 6.8 | 5.5 | 3.2 (P-gp substrate) |
Note: The data presented here is a representative compilation. Pe refers to the effective permeability coefficient. Papp (A-B) refers to the apparent permeability from the apical to the basolateral side.
The data suggests that while PYP-005 shows high passive permeability in the PAMPA assay, the Caco-2 assay reveals it to be a substrate of efflux pumps like P-glycoprotein (P-gp), as indicated by an efflux ratio greater than 2.[7] This highlights the importance of using cell-based models to identify active transport mechanisms.
Experimental Workflow: Permeability Assessment
Caption: A streamlined workflow for assessing compound permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that models passive transcellular permeability.[8][9][10]
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[9]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
Donor Plate Preparation: Add the test compound solution (typically 100 µM in buffer) to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for 4-16 hours.[9]
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[9][11] The permeability coefficient (Pe) is then calculated.
Section 2: Distribution - Reaching the Target
After absorption, a drug distributes throughout the body. Plasma Protein Binding (PPB) is a key determinant of a drug's distribution profile. Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted.[12]
Experimental Data Summary: Plasma Protein Binding of Pyranopyrimidine Derivatives
| Compound ID | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) |
| PYP-001 | 92.5 | 89.8 |
| PYP-003 | 75.2 | 71.5 |
| PYP-006 | 99.8 | 99.5 |
Note: The data presented here is a representative compilation.
Highly lipophilic compounds like PYP-006 often exhibit very high plasma protein binding, which can limit their efficacy and necessitate higher doses. In contrast, more polar derivatives like PYP-003 show lower binding.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is considered the gold standard for determining PPB.
-
Apparatus Setup: A dialysis unit consists of two chambers separated by a semi-permeable membrane.
-
Sample Loading: Add plasma spiked with the test compound to one chamber and buffer to the other.
-
Equilibration: Rotate the unit in a 37°C water bath for 4-24 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated from the concentration difference between the two chambers.
Section 3: Metabolism - The Body's Chemical Factory
Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion. For many drug candidates, metabolic instability is a major hurdle, leading to rapid clearance and poor oral bioavailability.
Metabolic Stability
The metabolic stability of pyranopyrimidine derivatives can be significantly altered by substitutions that block or are susceptible to metabolism by cytochrome P450 (CYP) enzymes. For instance, replacing a metabolically liable methyl group with a more stable cyclopropyl group is a common strategy. A simple scaffold replacement of thienopyrimidine with pyrrolopyrimidine has been shown to significantly improve metabolic stability.[13]
Experimental Data Summary: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Half-life (t½) in HLM (min) |
| PYP-001 | 150 | < 10 |
| PYP-007 | 25 | 65 |
| PYP-008 | 5 | > 120 |
Note: The data presented here is a representative compilation.
PYP-001 shows high intrinsic clearance and a short half-life, indicating rapid metabolism. In contrast, PYP-008 is highly stable, which is generally a desirable property.
Experimental Workflow: Assessing Metabolic Stability
Caption: A tiered approach to evaluating metabolic stability.
Experimental Protocol: Microsomal Stability Assay
This assay assesses Phase I metabolic stability using liver microsomes, which are rich in CYP enzymes.[14][15]
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer. Pre-incubate at 37°C.[14][16]
-
Initiation: Start the reaction by adding a solution of the cofactor NADPH.[14][16]
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound over time.[14][17]
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Cytochrome P450 (CYP) Inhibition
Some compounds can inhibit CYP enzymes, leading to potentially dangerous drug-drug interactions (DDIs).[18] It is crucial to assess the potential of new drug candidates to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).
Experimental Data Summary: CYP Inhibition Profile
| Compound ID | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |
| PYP-001 | > 50 | > 50 | 25.5 |
| PYP-009 | 2.5 | > 50 | 8.9 |
Note: The data presented here is a representative compilation. IC₅₀ is the half-maximal inhibitory concentration.
PYP-009 shows potent inhibition of CYP3A4, a major drug-metabolizing enzyme. This is a significant liability that would need to be addressed through structural modifications.
Section 4: Excretion - The Final Exit
Excretion is the final step in eliminating a drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). While in vitro models for excretion are less common in early discovery, data from permeability and metabolism studies can provide initial insights. For instance, compounds that are highly metabolized are likely to be excreted as metabolites.
Conclusion
The ADME properties of pyranopyrimidine derivatives are highly dependent on their substitution patterns. A thorough understanding and early assessment of these properties are paramount for the successful development of drug candidates from this promising scaffold. By employing a strategic, multi-parametric approach to ADME profiling, as outlined in this guide, researchers can de-risk their projects and increase the probability of advancing compounds with a favorable overall profile. The interplay between solubility, permeability, metabolic stability, and potential for drug-drug interactions must be carefully balanced to identify pyranopyrimidine derivatives with the best chance of becoming safe and effective medicines.
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Chemical Methodologies. (n.d.). Synthesis, Characterization, and Effectiveness of Pyranopyrimidine Derivatives as Multi-function Additive for Lubricating Oils. Available at: [Link]
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MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Available at: [Link]
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PubMed. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical Structure of 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](https://www.bldpharm.com/images/1260671-77-9.png)
